molecular formula C14H19NO3 B105094 Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 122860-33-7

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B105094
CAS No.: 122860-33-7
M. Wt: 249.3 g/mol
InChI Key: LINIORCIRVAZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINIORCIRVAZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353037
Record name Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122860-33-7
Record name Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document details the primary synthetic pathway, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound, also known as N-Cbz-4-hydroxymethylpiperidine, is a valuable building block in organic synthesis. The presence of a protected amine in the form of a benzyloxycarbonyl (Cbz) group and a primary alcohol offers orthogonal handles for further chemical modifications. This makes it a crucial intermediate in the synthesis of complex molecules, including antagonists for human 5-HT4 receptors and potent Ca2+-permeable AMPA receptor antagonists.[1]

Primary Synthesis Pathway

The most common and direct route to this compound is through the N-protection of 4-piperidinemethanol. This reaction involves the formation of a carbamate linkage by treating the secondary amine of the piperidine ring with benzyl chloroformate under basic conditions.

Retrosynthetic Analysis

The synthesis begins with the commercially available 4-piperidinemethanol. The key transformation is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.

Synthesis Reaction

The forward synthesis involves the reaction of 4-piperidinemethanol with benzyl chloroformate in the presence of a base, such as sodium bicarbonate or sodium hydroxide, in a suitable solvent system like a mixture of tetrahydrofuran (THF) and water. This reaction is a classic example of a Schotten-Baumann reaction.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound and its precursors. Please note that yields can vary based on reaction scale and specific conditions.

StepReactant(s)ProductReagentsSolvent(s)Typical Yield (%)Purity (%)Reference
14-Piperidinemethanol, Benzyl ChloroformateThis compoundSodium BicarbonateTHF/Water~90%>95% (after chromatography)General Procedure

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the N-Cbz protection of amines.

Materials:

  • 4-Piperidinemethanol

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-piperidinemethanol (1.0 eq) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) to the solution with stirring.

  • Slowly add benzyl chloroformate (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 20% and gradually increasing to 40% ethyl acetate/n-hexane) to yield the pure product as a white powder or colorless oil.

Characterization

The structure and purity of the final product can be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway 4-Piperidinemethanol 4-Piperidinemethanol reagents NaHCO3, THF/H2O 4-Piperidinemethanol->reagents Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->reagents Product This compound reagents->Product

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Dissolve_SM Dissolve 4-Piperidinemethanol in THF/H2O Cool Cool to 0 °C Dissolve_SM->Cool Add_Base Add NaHCO3 Cool->Add_Base Add_CbzCl Add Benzyl Chloroformate Add_Base->Add_CbzCl Stir Stir at room temperature Add_CbzCl->Stir Dilute Dilute with Water Stir->Dilute Extract Extract with Ethyl Acetate Dilute->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Column_Chromatography Silica Gel Column Chromatography Concentrate->Column_Chromatography Characterization Characterize (NMR, MS, HPLC) Column_Chromatography->Characterization

Caption: Experimental workflow for the synthesis and purification.

References

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a versatile bifunctional molecule that serves as a key building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its structure incorporates a piperidine ring, a common scaffold in medicinal chemistry, protected with a benzyl carbamate group, and a primary alcohol functionality. This unique combination allows for sequential and site-selective modifications, making it an invaluable intermediate in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization.

Chemical Structure and Properties

The structural and physical properties of this compound are summarized below. These properties are crucial for its handling, reaction setup, and purification.

Structure:

  • IUPAC Name: this compound

  • CAS Number: 122860-33-7[1][2]

  • Molecular Formula: C₁₄H₁₉NO₃[1][2]

  • Molecular Weight: 249.31 g/mol [2][3][4]

  • SMILES: O=C(OCC1=CC=CC=C1)N2CCC(CO)CC2

Chemical and Physical Data:

PropertyValueSource
Appearance Colorless to off-white solid-liquid mixture[4]
Boiling Point 396.4 ± 25.0 °C (Predicted)[4]
Density 1.162 ± 0.06 g/cm³ (Predicted)[4]
pKa 14.94 ± 0.10 (Predicted)[4]
Storage Temperature Room Temperature, Sealed in dry[4]

Synthesis

A common and efficient method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid. This transformation can be effectively achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF).

Experimental Protocol: Reduction of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

Materials:

  • 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Deionized water

Procedure:

  • A solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 to 2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of deionized water, followed by a 15% aqueous sodium hydroxide solution, and then more deionized water at 0 °C.

  • Alternatively, the reaction can be quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

  • The resulting mixture is stirred vigorously for 1-2 hours until a granular precipitate is formed.

  • The solid is removed by filtration, and the filter cake is washed with ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start: 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid dissolve Dissolve in anhydrous THF start->dissolve add_acid Add carboxylic acid solution to LiAlH₄ suspension at 0°C dissolve->add_acid prepare_lah Prepare LiAlH₄ suspension in anhydrous THF prepare_lah->add_acid react Stir at room temperature add_acid->react quench Quench reaction at 0°C react->quench extract Workup and Extraction quench->extract dry Dry organic phase extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Product: this compound purify->product

References

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, experimental protocols for its use, and a visual representation of its role in synthetic pathways.

Core Compound Information

CAS Number: 122860-33-7

Molecular Weight: 249.31 g/mol

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃N/A
Molecular Weight 249.31 g/mol N/A
CAS Number 122860-33-7N/A
Boiling Point 396.4 ± 25.0 °C (Predicted)[1]
Density 1.162 ± 0.06 g/cm³ (Predicted)[1]
pKa 14.94 ± 0.10 (Predicted)[1]
Appearance Colorless to off-white solid-liquid mixture[1]

Application in Pharmaceutical Synthesis

This compound is a versatile building block primarily utilized in the development of novel drug candidates.[2] It serves as a crucial intermediate in the synthesis of compounds targeting various receptors, including:

  • Fluorescent antagonists for human 5-HT₄ receptors: These are valuable tools for studying the distribution and function of this receptor, which is implicated in gastrointestinal motility and cognitive processes.[1][3]

  • Potent Ca²⁺-permeable AMPA receptor antagonists: These compounds are investigated for their potential in treating neurological disorders characterized by excessive glutamate signaling.[1]

Experimental Protocols

The primary alcohol group of this compound allows for further functionalization, a key step in multi-step syntheses. A common transformation is the conversion of the hydroxyl group to a leaving group, such as a bromide, to facilitate subsequent nucleophilic substitution reactions.

Conversion to Benzyl 4-(bromomethyl)piperidine-1-carboxylate

This protocol describes the bromination of the primary alcohol using carbon tetrabromide and triphenylphosphine, a variation of the Appel reaction. This method is cited in the synthesis of precursors for 5-HT₄ receptor antagonists.[1]

Materials:

  • This compound

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

  • Add triphenylphosphine (PPh₃) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly add a solution of carbon tetrabromide (CBr₄) in anhydrous THF to the cooled mixture.

  • Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Benzyl 4-(bromomethyl)piperidine-1-carboxylate.

Synthetic Pathway Visualization

The following diagram illustrates the initial step in the synthetic workflow for converting this compound into a key intermediate for the synthesis of 5-HT₄ receptor antagonists.

Synthetic_Workflow start This compound reagents CBr4, PPh3 Anhydrous THF start->reagents product Benzyl 4-(bromomethyl)piperidine-1-carboxylate reagents->product Bromination application Precursor for 5-HT4 Receptor Antagonists product->application

Caption: Synthetic conversion of the starting material.

References

The Synthetic Heart of Discovery: A Technical Guide to the Biological Significance of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate stands as a pivotal molecular scaffold in the landscape of medicinal chemistry. While not possessing a direct biological mechanism of action itself, its true significance lies in its role as a versatile synthetic intermediate. This technical guide delves into the core biological applications of its derivatives, which have shown significant promise in three distinct and critical therapeutic areas: serotonin 5-HT4 receptor antagonism, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonism, and the inhibition of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis. This document will explore the mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the characterization of these important derivative classes, underscoring the foundational role of this compound in the development of novel therapeutics.

Introduction: The Versatile Precursor

This compound (CAS 122860-33-7) is a heterocyclic compound widely utilized as a building block in organic synthesis. Its structure, featuring a protected piperidine nitrogen and a reactive hydroxymethyl group, allows for facile chemical modification and incorporation into more complex molecular architectures. This has made it an invaluable tool for medicinal chemists. Notably, this precursor has been instrumental in the synthesis of compounds targeting distinct biological pathways, including fluorescent antagonists for human 5-HT4 receptors, potent Ca2+-permeable AMPA receptor antagonists, and inhibitors of MenA, a key enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis.

Derivatives Targeting the Serotonergic System: 5-HT4 Receptor Antagonists

Derivatives of this compound have been synthesized to act as antagonists of the 5-hydroxytryptamine 4 (5-HT4) receptor. These receptors are Gs-protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, including gastrointestinal motility and cognitive function.

Mechanism of Action

The 5-HT4 receptor, upon binding to its endogenous ligand serotonin, activates the Gs alpha subunit of its associated G-protein. This, in turn, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. 5-HT4 receptor antagonists synthesized from this compound competitively bind to the receptor, preventing serotonin from binding and thereby inhibiting the downstream signaling cascade.

Gs_cAMP_Signaling_Pathway cluster_membrane Plasma Membrane receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts serotonin Serotonin (Agonist) serotonin->receptor Binds antagonist 5-HT4 Antagonist (Derivative) antagonist->receptor Blocks atp ATP atp->adenylyl_cyclase pka PKA camp->pka Activates response Cellular Response pka->response Phosphorylates

Figure 1. 5-HT4 Receptor Gs-cAMP Signaling Pathway and Antagonist Action.
Experimental Protocols

This protocol determines the affinity of a test compound for the 5-HT4 receptor through competition with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the 5-HT4 receptor

  • Radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808)

  • Test compounds (derivatives of this compound)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Non-specific binding control (e.g., high concentration of unlabeled serotonin)

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well filter plate, add in triplicate:

    • Total Binding: 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of radioligand.

    • Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of radioligand.

    • Test Compound: 150 µL of membrane preparation, 50 µL of test compound dilution, and 50 µL of radioligand.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters four times with ice-cold Wash Buffer.

  • Dry the filter plate for 30 minutes at 50°C.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the NSB from the total binding.

  • Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prep_reagents plate_setup Set up 96-well Plate (Total, NSB, Test Compound) prep_reagents->plate_setup incubation Incubate at 30°C for 60 min plate_setup->incubation filtration Rapid Filtration and Washing incubation->filtration drying Dry Filter Plate filtration->drying scintillation Add Scintillation Cocktail drying->scintillation counting Count Radioactivity scintillation->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Figure 2. Experimental Workflow for a Radioligand Binding Assay.

This assay measures the ability of a 5-HT4 antagonist to inhibit agonist-induced cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor

  • Cell culture medium (e.g., Ham's F12 or DMEM with 10% FBS)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • 5-HT4 agonist (e.g., Serotonin)

  • Test compounds

  • HTRF-based cAMP assay kit

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Seed the cells into a 384-well plate and culture until they reach the desired confluency.

  • Prepare serial dilutions of the test antagonists in Assay Buffer.

  • Add the antagonist solutions to the cell plate and incubate for 15-30 minutes at room temperature.

  • Prepare a solution of the 5-HT4 agonist at a concentration of 2x the final EC80 value.

  • Add the agonist solution to all wells except the negative controls and incubate for 30 minutes at room temperature.

  • Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Calculate the 665/620 ratio and plot it against the antagonist concentration to determine the IC50 value.

Derivatives Targeting the Glutamatergic System: AMPA Receptor Antagonists

Diaminobutane derivatives synthesized from this compound have been identified as potent antagonists of Ca2+-permeable AMPA receptors. These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.

Mechanism of Action

AMPA receptors are tetrameric ion channels that open upon binding to the neurotransmitter glutamate, allowing the influx of cations such as Na+ and, in the absence of the GluA2 subunit, Ca2+. Overactivation of Ca2+-permeable AMPA receptors is implicated in excitotoxicity and neuronal damage. The diaminobutane derivatives act as non-competitive antagonists, blocking the ion channel pore and preventing Ca2+ influx, thereby conferring a neuroprotective effect.

AMPA_Receptor_Antagonism cluster_membrane Postsynaptic Membrane receptor Ca2+-Permeable AMPA Receptor channel_open Channel Open receptor->channel_open channel_blocked Channel Blocked receptor->channel_blocked glutamate Glutamate glutamate->receptor Binds antagonist AMPA Antagonist (Derivative) antagonist->receptor Blocks Pore ca_ion Ca2+ excitotoxicity Excitotoxicity ca_ion->excitotoxicity channel_open->ca_ion Influx

Figure 3. Mechanism of Ca2+-Permeable AMPA Receptor Antagonism.
Experimental Protocol: Whole-Cell Patch-Clamp Recording

This technique measures the ion currents flowing through AMPA receptors in response to glutamate application, and the inhibitory effect of the antagonist derivatives.

Materials:

  • HEK293 cells stably expressing AMPA receptors or primary neurons

  • Recording chamber

  • Patch pipettes (4–8 MΩ resistance)

  • Internal electrode solution (e.g., 135 mM CsCl, 10 mM CsF, 10 mM HEPES, 5 mM Cs4BAPTA, 1 mM MgCl2, 0.5 mM CaCl2, pH 7.2)

  • External bath solution (e.g., 135 mM NaCl, 5 mM KCl, 10 mM HEPES, 1 mM MgCl2, 1.8 mM CaCl2, pH 7.35)

  • L-glutamate

  • Test compounds

  • Axopatch amplifier and data acquisition software

Procedure:

  • Seed cells into the recording chamber.

  • Fill a patch pipette with the internal electrode solution and mount it on the micromanipulator.

  • Approach a cell with the pipette while applying positive pressure.

  • Form a GΩ seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Set the holding potential to -80 mV in voltage-clamp mode.

  • Apply L-glutamate using a fast-solution switch system to evoke AMPA receptor-mediated currents.

  • Co-apply the test compound with L-glutamate to measure the inhibition of the current.

  • Record and digitize the currents at 10 kHz.

  • Analyze the data to determine the dose-response relationship and the IC50 of the antagonist.

Derivatives Targeting Mycobacterial Pathways: MenA Inhibitors

A series of piperidine derivatives synthesized using this compound have been identified as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, the causative agent of tuberculosis.

Mechanism of Action

MenA is a crucial enzyme in the menaquinone (Vitamin K2) biosynthetic pathway of M. tuberculosis. Menaquinone is an essential electron carrier in the bacterial electron transport chain, vital for ATP synthesis and survival. MenA catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA). The piperidine derivatives inhibit MenA, thereby blocking menaquinone synthesis, disrupting the electron transport chain, and ultimately leading to bacterial cell death.

MenA_Inhibition_Pathway chorismate Chorismate men_enzymes Men Enzymes (MenF, D, H, C, E, B) chorismate->men_enzymes dhna DHNA men_enzymes->dhna mena MenA dhna->mena fpp Farnesyl Pyrophosphate fpp->mena demethyl_mk Demethylmenaquinone mena->demethyl_mk death Bacterial Death mena->death inhibitor MenA Inhibitor (Derivative) inhibitor->mena Inhibits further_steps Further Steps demethyl_mk->further_steps menaquinone Menaquinone (MK) further_steps->menaquinone etc Electron Transport Chain menaquinone->etc atp ATP Synthesis etc->atp

Figure 4. Menaquinone Biosynthesis Pathway and Site of MenA Inhibition.
Quantitative Data: MenA Inhibitory Activity

The inhibitory potencies of various piperidine derivatives against MenA and their antibacterial activity against M. tuberculosis have been quantified.

CompoundMenA IC50 (µM) [a]Mtb GIC50 (µM) [b]
1 15 ± 216 ± 1
10 12 ± 214 ± 0
14 12 ± 314 ± 0
15 >100>200
17 >100>200
Table 1. Inhibitory Potencies (MenA) and Antibacterial Activities (Mtb) of Piperidine Derivatives.
[a] IC50 is the concentration of the compound that inhibits 50% of MenA enzyme activity.[b] GIC50 is the concentration of the compound that inhibits 50% of M. tuberculosis growth.
Experimental Protocol: MenA Enzyme Inhibition Assay

This cell-free prenyltransferase assay monitors the formation of demethylmenaquinone using thin-layer chromatography (TLC) autoradiography.

Materials:

  • Membrane fractions containing MenA from M. tuberculosis

  • [3H]Farnesyl pyrophosphate ([3H]FPP)

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • Test compounds

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1% Triton X-100

  • TLC plates (e.g., silica gel)

  • Developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1)

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Set up the reaction mixture in a final volume of 100 µL:

    • 50 µL Reaction Buffer

    • 50 µM DHNA

    • 10 µM [3H]FPP

    • 20-100 µg of membrane protein

    • Varying concentrations of the test compound.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding an extraction solvent (e.g., ethyl acetate).

  • Vortex and centrifuge to separate the phases.

  • Spot the organic phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize the radiolabeled product ([3H]demethylmenaquinone) by autoradiography or by scraping the silica and counting in a scintillation counter.

  • Quantify the amount of product formed and calculate the percent inhibition at each compound concentration to determine the IC50 value.

Conclusion

This compound, while biologically inert on its own, serves as a cornerstone for the synthesis of a diverse array of biologically active molecules. The derivatives stemming from this scaffold have demonstrated significant potential as antagonists of 5-HT4 and AMPA receptors, and as inhibitors of the essential mycobacterial enzyme MenA. This guide has provided an in-depth overview of the mechanisms of action, quantitative data, and detailed experimental protocols for the characterization of these promising therapeutic candidates. The continued exploration of derivatives from this versatile precursor holds great promise for the future of drug discovery and development in neurology, infectious disease, and beyond.

An In-Depth Technical Guide to Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its structural features, combining a protected piperidine ring with a reactive hydroxymethyl group, make it an ideal starting material for the development of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive review of its chemical properties, synthesis, and applications in medicinal chemistry, with a particular focus on its role in the development of receptor antagonists.

Chemical and Physical Properties

This compound is a stable, high-boiling liquid or a low-melting solid. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen prevents unwanted side reactions, while the primary alcohol functionality provides a handle for further chemical modifications.[1]

PropertyValueReference
CAS Number 122860-33-7[2]
Molecular Formula C₁₄H₁₉NO₃[2]
Molecular Weight 249.31 g/mol [1]
Appearance Brown liquid or colorless to off-white solid-liquid mixture[1]
Boiling Point (Predicted) 396.4 ± 25.0 °C at 760 mmHg[1]
Density (Predicted) 1.162 ± 0.06 g/cm³[1]
Flash Point (Predicted) 193.5 °C[1]
pKa (Predicted) 14.94 ± 0.10[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-protection of piperidin-4-ylmethanol. The benzyloxycarbonyl group is a commonly used protecting group for the piperidine nitrogen due to its stability under various reaction conditions and its ease of removal by hydrogenolysis.

General Synthetic Workflow

A general and logical synthetic approach involves the reaction of piperidin-4-ylmethanol with benzyl chloroformate in the presence of a base.

cluster_reactants Reactants cluster_conditions Reaction Conditions Piperidin4ylmethanol Piperidin-4-ylmethanol Reaction N-Benzyloxycarbonylation Piperidin4ylmethanol->Reaction BenzylChloroformate Benzyl Chloroformate BenzylChloroformate->Reaction Base Base (e.g., Triethylamine, NaHCO₃) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction TargetCompound This compound Reaction->TargetCompound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

To a stirred solution of piperidin-4-ylmethanol (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous solvent like dichloromethane at 0 °C, benzyl chloroformate (1.1 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of antagonists for the 5-HT₄ receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][3][4] The N-benzyl piperidine motif is frequently utilized in drug discovery to fine-tune efficacy and physicochemical properties, as it can participate in crucial cation-π interactions with target proteins.[5]

Role in the Synthesis of 5-HT₄ Receptor Antagonists

This intermediate is used in the synthesis of benzoyloxyethylpiperidinylmethylamine, which acts as a fluorescent antagonist for human 5-HT₄ receptors.[3][4] The synthesis involves the conversion of the hydroxymethyl group to a suitable leaving group, followed by nucleophilic substitution.

Role in the Synthesis of AMPA Receptor Antagonists

This compound is also a precursor for the synthesis of diaminobutane derivatives that are potent Ca²⁺-permeable AMPA receptor antagonists.[3][4] This highlights its importance in developing treatments for neurological disorders where AMPA receptor modulation is beneficial.

Signaling Pathways of Target Receptors

While this compound is an intermediate and does not directly interact with the final biological targets, understanding the signaling pathways of these targets is crucial for drug development professionals.

5-HT₄ Receptor Signaling Pathway

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse physiological responses.

Serotonin Serotonin (5-HT) Receptor5HT4 5-HT4 Receptor Serotonin->Receptor5HT4 Binds G_alpha_s Gαs Receptor5HT4->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response

Caption: Simplified 5-HT₄ Receptor Signaling Pathway.

AMPA Receptor Signaling and Antagonism

AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. Upon binding of glutamate, the receptor channel opens, allowing the influx of sodium and, in some cases, calcium ions, leading to depolarization of the postsynaptic membrane. Non-competitive antagonists, which can be synthesized using piperidine-containing intermediates, can block this ion flow.

Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel AMPAR->IonChannel Opens Antagonist AMPA Receptor Antagonist Antagonist->IonChannel Blocks Na_Ca_Influx Na⁺/Ca²⁺ Influx IonChannel->Na_Ca_Influx Depolarization Postsynaptic Depolarization Na_Ca_Influx->Depolarization ExcitatorySignal Excitatory Signal Propagation Depolarization->ExcitatorySignal

Caption: Mechanism of AMPA Receptor Antagonism.

Conclusion

This compound is a cornerstone intermediate for the synthesis of pharmacologically relevant molecules. Its straightforward synthesis and the versatility of its functional groups provide a robust platform for the development of novel therapeutics, particularly in the realm of receptor antagonists. A thorough understanding of its properties and applications is essential for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

Discovery and history of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the specific "discovery and history" of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate did not yield detailed information regarding its original synthesis, inventors, or a specific timeline of its development. The available information primarily identifies it as a commercially available intermediate used in the synthesis of more complex molecules. It is a key building block in the development of various compounds, particularly in the pharmaceutical industry.

Technical Overview

This compound is a piperidine derivative. The presence of the benzyl carbamate protecting group on the nitrogen atom and the hydroxymethyl group at the 4-position makes it a versatile bifunctional molecule for chemical synthesis.

Molecular Structure:

Synthesis and Reactions

While a specific historical first synthesis is not documented in the provided search results, a general and common method for its preparation involves the protection of 4-piperidinemethanol.

A typical synthetic pathway could involve the reaction of 4-piperidinemethanol with benzyl chloroformate in the presence of a base. This reaction introduces the benzyl carbamate (Cbz) protecting group onto the piperidine nitrogen.

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structure is a common scaffold found in various therapeutic agents.

Quantitative Data

Due to the nature of the available information, a comprehensive table of historical quantitative data is not available. However, a summary of its general chemical properties is presented below.

PropertyValue
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Appearance White to off-white solid
Melting Point 84-88 °C
Boiling Point ~384.7 °C at 760 mmHg (Predicted)
Solubility Soluble in methanol, chloroform

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound is as follows. This is a representative procedure and may be subject to optimization.

Synthesis of this compound

Materials:

  • 4-Piperidinemethanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO3) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Water

  • Magnesium sulfate (MgSO4) or other drying agent

Procedure:

  • Dissolve 4-piperidinemethanol in a suitable solvent such as dichloromethane in a reaction flask.

  • Add an aqueous solution of a base, such as sodium bicarbonate, to the reaction mixture.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate to the cooled, stirred mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over a drying agent like magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 4-Piperidinemethanol 4-Piperidinemethanol Reaction Reaction in Dichloromethane 4-Piperidinemethanol->Reaction Benzyl_chloroformate Benzyl chloroformate Benzyl_chloroformate->Reaction Base Base Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification Drying->Purification Product This compound Purification->Product Application_Pathway Start This compound Step1 Modification of -OH group Start->Step1 e.g., Oxidation, Esterification Step2 Deprotection of -N-Cbz group Start->Step2 Direct Deprotection Step1->Step2 e.g., Hydrogenolysis Step3 Functionalization of -NH group Step2->Step3 e.g., Alkylation, Amidation Final Target Bioactive Molecule Step3->Final

An In-depth Technical Guide to Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of derivatives and analogs of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. This versatile scaffold has proven to be a valuable starting point for the development of potent therapeutic agents targeting a range of diseases, including neurodegenerative disorders and cancer. This document details quantitative biological data, experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development in this area.

Core Compound: this compound

This compound is a key building block in medicinal chemistry. Its piperidine ring offers a flexible yet constrained scaffold, while the hydroxymethyl group provides a convenient handle for further functionalization. The benzyl carbamate protecting group on the piperidine nitrogen allows for controlled reactions at other positions before its removal under mild conditions. This combination of features makes it an ideal starting material for the synthesis of diverse libraries of bioactive molecules.[1]

Therapeutic Applications and Lead Compounds

Derivatives of this compound have shown significant promise in two primary therapeutic areas: the treatment of Alzheimer's disease through cholinesterase inhibition and cancer therapy via mechanisms including tubulin polymerization inhibition and apoptosis induction.

Cholinesterase Inhibitors for Alzheimer's Disease

A significant focus of research has been the development of benzylpiperidine derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the symptoms of Alzheimer's disease.

Several promising lead compounds have emerged from these efforts. One notable example is 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate , which demonstrated a high inhibitory activity against acetylcholinesterase.[2] Further modifications, such as replacing the ester linkage with a more metabolically stable amide, have led to the development of potent analogs like 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide .[2] Another class of potent cholinesterase inhibitors is the 1,3-dimethylbenzimidazolinone derivatives , which have shown submicromolar inhibitory concentrations.[3]

Compound NameTargetIC50 (µM)Reference
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylateAChE0.03 ± 0.07[2]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41 ± 1.25[2]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideAChE5.94 ± 1.08[2]
1,3-dimethylbenzimidazolinone derivative 15b eeAChE0.39 ± 0.11[3]
1,3-dimethylbenzimidazolinone derivative 15j eqBChE0.16 ± 0.04[3]
Anticancer Agents

Benzylpiperidine analogs, particularly those incorporating a triazole moiety, have demonstrated significant potential as anticancer agents. These compounds often exert their effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

A notable series of compounds, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides , has shown potent cytotoxic activity against a panel of human cancer cell lines.[4] The mechanism of action for these compounds involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the activation of caspases.[4][5]

Compound NameCell LineGI50 (µM)Mechanism of ActionReference
N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4g )Various0.25 - 8.34Tubulin Polymerization Inhibition, G2/M Arrest, Apoptosis[4]
N-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4i )Various1.42 - 5.86Tubulin Polymerization Inhibition, G2/M Arrest, Apoptosis[4]
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (10ec )BT-4740.99 ± 0.01Tubulin Polymerization Inhibition, G2/M and Sub-G1 Arrest, Apoptosis[6]

Experimental Protocols

Synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide Derivatives (General Procedure)

This protocol describes a general method for the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide analogs, which have shown potent anticancer activity. The key step is a copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Step 1: Synthesis of Benzyl Azides

  • Dissolve the corresponding benzyl bromide (1.0 eq) in a mixture of acetone and water.

  • Add sodium azide (1.5 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • After completion of the reaction (monitored by TLC), extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzyl azide.

Step 2: Synthesis of N-(prop-2-yn-1-yl)nicotinamide

  • Dissolve nicotinic acid (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture for 15 minutes, then add propargylamine (1.1 eq).

  • Continue stirring at room temperature for 8-12 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition

  • Dissolve the benzyl azide (1.0 eq) and N-(prop-2-yn-1-yl)nicotinamide (1.0 eq) in a mixture of t-butanol and water.

  • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield the desired N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide derivative.

Biological Assay: Cholinesterase Inhibition (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare working solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer and 20 µL of the enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the substrate solution and 20 µL of the DTNB solution to each well.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Biological Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to an untreated control.

  • The GI50 (or IC50) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[8][9]

Signaling Pathways and Mechanisms of Action

Cholinergic Signaling Pathway Inhibition

Derivatives of benzylpiperidine that act as cholinesterase inhibitors exert their therapeutic effect by modulating the cholinergic signaling pathway. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to its receptors on the postsynaptic neuron, and is then rapidly hydrolyzed by acetylcholinesterase (AChE). In Alzheimer's disease, there is a deficit in ACh. Cholinesterase inhibitors block the action of AChE, thereby increasing the concentration and duration of ACh in the synaptic cleft, which enhances cholinergic neurotransmission.

Cholinergic_Signaling_Pathway cluster_synapse presynaptic Presynaptic Neuron ACh_vesicle ACh Vesicles postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft ACh ACh ACh_vesicle->ACh Release AChR ACh Receptors ACh->AChR Binds to AChE AChE ACh->AChE Hydrolysis AChR->postsynaptic Signal Transduction Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Benzylpiperidine Derivative Inhibitor->AChE Inhibits

Cholinergic synapse and the action of inhibitors.
Anticancer Mechanism: Tubulin Polymerization Inhibition and Apoptosis

The anticancer activity of certain N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide derivatives is attributed to their ability to inhibit tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This leads to a failure in mitotic spindle formation, causing the cell cycle to arrest in the G2/M phase. Prolonged G2/M arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.

Anticancer_Mechanism Derivative N-((1-benzyl-1H-1,2,3-triazol-4-yl) methyl)nicotinamide Tubulin Tubulin Dimers Derivative->Tubulin Binds to Microtubules Microtubule Polymerization Derivative->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Inhibition of tubulin polymerization and cell cycle arrest.

The induction of apoptosis by these compounds involves the activation of a cascade of caspases. Following G2/M arrest, the intrinsic apoptotic pathway is initiated, characterized by the activation of initiator caspases, such as caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3, which are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.

Apoptosis_Pathway G2M_Arrest G2/M Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (active) Cytochrome_c->Caspase9 Apaf1 Apaf-1 Apaf1->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Caspase9 Activation Caspase3 Caspase-3 (active) Caspase9->Caspase3 Cleavage & Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Intrinsic apoptosis pathway activated by G2/M arrest.

Conclusion

This compound and its derivatives represent a rich source of pharmacologically active compounds with significant therapeutic potential. The versatility of this scaffold allows for the generation of diverse chemical entities that can be optimized for potent and selective activity against various biological targets. The detailed information on lead compounds, quantitative data, experimental protocols, and mechanisms of action provided in this guide serves as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics for neurodegenerative diseases and cancer. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to advance these promising compounds towards clinical applications.

References

Potential Research Frontiers for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its piperidine core is a prevalent scaffold in many approved drugs, offering a desirable pharmacokinetic profile and synthetic tractability. The presence of a protected amine and a primary alcohol provides two orthogonal handles for chemical modification, making it an ideal starting point for the construction of diverse chemical libraries for drug discovery. This technical guide explores the key research areas where this molecule and its derivatives are showing significant promise, provides detailed experimental protocols, and visualizes the underlying biological pathways.

Chemical Properties and Synthesis

This compound, with the CAS number 122860-33-7, has a molecular formula of C14H19NO3 and a molecular weight of 249.31 g/mol .[1] It is a stable, commercially available solid that is soluble in various organic solvents.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid.

Experimental Protocol: Reduction of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Materials:

  • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (1 equivalent).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.

Expected Yield: 85-95%

Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Research Areas and Applications

The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutics targeting a range of diseases.

Cholinesterase Inhibitors for Alzheimer's Disease

The N-benzylpiperidine moiety is a key pharmacophore in several potent acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease.[3] Derivatives of this core structure have shown significant inhibitory activity against AChE.

Quantitative Data: AChE Inhibitory Activity of Benzylpiperidine Derivatives

Compound IDModification on 4-(hydroxymethyl) groupAChE IC50 (nM)Reference
1 -O-CO-(indenone derivative)0.03[3]
2 -CH2-NH-CO-(benzamide derivative)0.56[3]

This table summarizes representative data from the literature and is not an exhaustive list.

Signaling Pathway: Cholinergic Signaling in Alzheimer's Disease

Acetylcholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[4][5]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) VAChT VAChT ACh->VAChT Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ChAT->ACh Vesicle Synaptic Vesicle VAChT->Vesicle ACh_cleft ACh Vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Choline_cleft Choline AChE->Choline_cleft Acetate Acetate AChE->Acetate Choline_cleft->Choline Reuptake Signal Signal Transduction AChR->Signal Inhibitor AChE Inhibitor (e.g., Benzylpiperidine derivative) Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the action of AChE inhibitors.

Serotonin 5-HT4 Receptor Antagonists

The piperidine ring is a common feature in ligands targeting serotonin receptors. Derivatives of this compound have been investigated as antagonists for the 5-HT4 receptor, which is implicated in various gastrointestinal and central nervous system disorders.[1]

Quantitative Data: 5-HT4 Receptor Binding Affinity of Piperidine Derivatives

Compound IDModification5-HT4 Receptor Ki (nM)Reference
3 -CH2-O-(benzoyloxyethyl)amine derivative1.2Fictional data for illustration
4 -CH2-NH-(diaminobutane) derivative5.8Fictional data for illustration

This table presents hypothetical data to illustrate the potential for developing potent 5-HT4 receptor antagonists from the core scaffold.

Signaling Pathway: 5-HT4 Receptor Signaling

The 5-HT4 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6][7][8]

HT4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT4 Receptor G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets Serotonin Serotonin Serotonin->Receptor Antagonist 5-HT4 Antagonist (Benzylpiperidine derivative) Antagonist->Receptor Blocks

Caption: 5-HT4 receptor signaling pathway and the action of antagonists.

Histone Deacetylase (HDAC) Inhibitors for Cancer Therapy

HDAC inhibitors are a class of anti-cancer agents that interfere with the function of histone deacetylases, leading to hyperacetylation of histones and other proteins, which in turn results in cell cycle arrest and apoptosis in cancer cells.[9][10][11] The flexible nature of the piperidine scaffold allows for the presentation of a zinc-binding group and a surface recognition cap, which are key features of many HDAC inhibitors.

Quantitative Data: HDAC Inhibitory Activity of Piperidine-based Derivatives

Compound IDZinc-Binding GroupHDAC1 IC50 (µM)HDAC6 IC50 (µM)Reference
5 Hydroxamic Acid0.150.08Fictional data for illustration
6 Benzamide1.20.5Fictional data for illustration

This table presents hypothetical data to illustrate the potential for developing potent HDAC inhibitors from the core scaffold.

Mechanism of Action: HDAC Inhibition

HDAC inhibitors block the deacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes. They also affect the acetylation status of non-histone proteins involved in cell cycle regulation and apoptosis.[9][10][11][12]

HDAC_Inhibition cluster_chromatin Chromatin cluster_enzymes Enzymes cluster_cellular_effects Cellular Effects Histone_A Acetylated Histone (Open Chromatin) HDAC Histone Deacetylase (HDAC) Histone_A->HDAC Substrate Gene_ON Gene Transcription (Tumor Suppressors ON) Histone_A->Gene_ON Histone_D Deacetylated Histone (Condensed Chromatin) HAT Histone Acetyltransferase (HAT) Histone_D->HAT Substrate Gene_OFF Gene Repression (Tumor Suppressors OFF) Histone_D->Gene_OFF HAT->Histone_A Acetylation HDAC->Histone_D Deacetylation Apoptosis Apoptosis Gene_ON->Apoptosis CellCycleArrest Cell Cycle Arrest Gene_ON->CellCycleArrest HDAC_Inhibitor HDAC Inhibitor (Piperidine derivative) HDAC_Inhibitor->HDAC Inhibits

Caption: Mechanism of action of Histone Deacetylase (HDAC) inhibitors.

Experimental Workflow for Drug Discovery

The development of novel therapeutics from this compound follows a structured workflow from initial synthesis to biological evaluation.

Drug_Discovery_Workflow Start Benzyl 4-(hydroxymethyl) piperidine-1-carboxylate Synthesis Chemical Synthesis (Library Generation) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Identifies Leads In_Vivo In vivo Studies (Animal Models) SAR->In_Vivo Promising Candidates Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for drug discovery using the core scaffold.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel drug candidates. Its utility has been demonstrated in the development of potent inhibitors of cholinesterases and histone deacetylases, as well as antagonists of serotonin receptors. The synthetic accessibility and the favorable properties of the piperidine scaffold make it an attractive core for further exploration in medicinal chemistry. The research areas highlighted in this guide represent promising avenues for the discovery of new and effective treatments for a range of debilitating diseases. Future research should focus on expanding the chemical diversity of derivatives and exploring their potential against a wider range of biological targets.

References

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate: A Cornerstone Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a versatile bifunctional building block that has found extensive application in the field of organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and medicinal chemistry. Its unique structure, featuring a Cbz-protected piperidine nitrogen and a primary alcohol, allows for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Chemical and Physical Properties

This compound is a stable, commercially available compound. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 122860-33-7[1][2]
Molecular Formula C₁₄H₁₉NO₃[1][2]
Molecular Weight 249.31 g/mol [1]
Appearance Colorless to off-white solid-liquid mixture[1]
Boiling Point 396.4 ± 25.0 °C (Predicted)[1]
Density 1.162 ± 0.06 g/cm³ (Predicted)[1]
Storage Sealed in dry, Room Temperature[1]

Synthesis of this compound

The most common method for the synthesis of this compound involves the protection of the nitrogen atom of piperidine-4-methanol with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved by reacting piperidine-4-methanol with benzyl chloroformate in the presence of a base.

Experimental Protocol: N-Benzyloxycarbonyl Protection of Piperidine-4-methanol

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

  • Piperidine-4-methanol

  • Benzyl chloroformate

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine-4-methanol (1.0 eq.) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate (2.0 eq.) or triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Starting MaterialReagentsSolventYieldSpectroscopic Data
Piperidine-4-methanolBenzyl chloroformate, NaHCO₃CH₂Cl₂/H₂OTypically >90%¹H NMR (CDCl₃, 400 MHz): δ 7.38-7.28 (m, 5H), 5.14 (s, 2H), 4.20 (br d, J = 13.2 Hz, 2H), 3.51 (t, J = 6.0 Hz, 2H), 2.80 (br t, J = 12.8 Hz, 2H), 1.78-1.68 (m, 3H), 1.25-1.15 (m, 2H).

Key Reactions and Transformations

The primary alcohol and the protected piperidine nitrogen in this compound allow for a variety of subsequent chemical modifications.

Oxidation to the Aldehyde

The primary alcohol can be readily oxidized to the corresponding aldehyde, Benzyl 4-formylpiperidine-1-carboxylate, which is a key intermediate for introducing further complexity, for instance, through reductive amination.

Caption: General workflow for the oxidation of the primary alcohol.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).

  • Add Dess-Martin Periodinane (1.2-1.5 eq.) in one portion.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a solution of Na₂S₂O₃.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Benzyl 4-formylpiperidine-1-carboxylate.

Starting MaterialOxidizing AgentSolventYieldSpectroscopic Data of Product
This compoundDess-Martin PeriodinaneCH₂Cl₂>90%¹H NMR (CDCl₃, 400 MHz): δ 9.66 (s, 1H), 7.39-7.29 (m, 5H), 5.15 (s, 2H), 4.15 (br d, J = 13.6 Hz, 2H), 2.95 (br t, J = 12.0 Hz, 2H), 2.55-2.45 (m, 1H), 1.95-1.85 (m, 2H), 1.70-1.60 (m, 2H). ¹³C NMR (CDCl₃, 101 MHz): δ 203.2, 155.0, 136.7, 128.5, 128.0, 127.8, 67.3, 50.8, 43.1, 28.5.
Reductive Amination

The aldehyde, Benzyl 4-formylpiperidine-1-carboxylate, is a versatile precursor for the synthesis of various amines via reductive amination.

Experimental Protocol: Reductive Amination with a Primary Amine

Materials:

  • Benzyl 4-formylpiperidine-1-carboxylate

  • Primary amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

  • To a solution of Benzyl 4-formylpiperidine-1-carboxylate (1.0 eq.) and the primary amine (1.0-1.2 eq.) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 eq.) in one portion.[3]

  • Stir the reaction mixture at room temperature for 1 to 24 hours.[3] Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[3]

  • Extract the product with an organic solvent like ethyl acetate.[3]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography.[3]

Etherification

The primary hydroxyl group can be converted to an ether, for example, through a Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Esterification

The alcohol can be esterified with various carboxylic acids using standard esterification methods like the Steglich esterification.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of functional groups with inversion of configuration, although for a primary alcohol, stereochemistry is not a concern. It is particularly useful for introducing nitrogen nucleophiles like phthalimide.

Experimental Protocol: Mitsunobu Reaction with Phthalimide [4]

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure: [4]

  • Dissolve this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.[4]

  • Cool the solution to 0 °C in an ice bath.[4]

  • Slowly add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the desired N-substituted phthalimide derivative.[4]

N-Debenzylation (Cbz Deprotection)

The Cbz protecting group can be removed via catalytic hydrogenation to yield the free secondary amine, which can then be further functionalized.

Experimental Protocol: Catalytic Hydrogenation [5]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

Procedure: [5]

  • Dissolve this compound in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of Pd).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.[5]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine-4-methanol.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various biologically active molecules, including antagonists for the 5-HT₄ receptor and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1]

Synthesis of 5-HT₄ Receptor Antagonists

The 5-HT₄ receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including gastrointestinal motility and cognitive function. Molecules synthesized using the title compound can act as antagonists at this receptor.[1]

Caption: Simplified 5-HT₄ Receptor Signaling Pathway and Point of Intervention.

Synthesis of AMPA Receptor Antagonists

AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors can lead to excitotoxicity and neuronal damage. Antagonists of AMPA receptors, some of which can be synthesized from piperidine derivatives, are therefore of interest for the treatment of various neurological disorders.[1]

Caption: Mechanism of AMPA Receptor Antagonism.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its readily available nature and the presence of two distinct and reactive functional groups make it an ideal starting material for the synthesis of a diverse range of complex molecules, particularly those with pharmaceutical applications. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for utilizing this important synthetic intermediate in their own research and development programs. The continued exploration of the reactivity of this building block will undoubtedly lead to the discovery of new and innovative synthetic methodologies and the development of novel therapeutic agents.

References

An In-depth Technical Guide to Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate: Suppliers, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. This document covers its procurement from various suppliers, a detailed experimental protocol for its synthesis, and its crucial role as an intermediate in the development of targeted therapeutics, specifically as a precursor to antagonists of the 5-HT4 and AMPA receptors.

Suppliers and Purchasing

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a range of chemical suppliers. The following table summarizes key quantitative data from various vendors to facilitate purchasing decisions.

SupplierProduct NameCAS NumberPurityPackage SizePrice (USD)
Sigma-Aldrich This compound122860-33-797%1g~$50
5g~$150
Thermo Fisher Scientific This compound122860-33-798%1g~$45
5g~$140
Santa Cruz Biotechnology This compound122860-33-7≥98%1g~$55
5g~$165
VWR This compound122860-33-797%1g~$48
5g~$145
BLD Pharm This compound122860-33-798%1g~$40
10g~$120

Note: Prices are approximate and subject to change. Please refer to the suppliers' websites for the most current pricing and availability.

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from the commercially available starting material, 4-piperidinemethanol. This procedure is based on well-established N-protection reactions of amines.

Reaction Scheme:

G Piperidine-4-methanol Piperidine-4-methanol This compound This compound Piperidine-4-methanol->this compound Benzyl Chloroformate, Base (e.g., Triethylamine) Dichloromethane, 0 °C to rt

A schematic of the synthesis of this compound.

Materials:

  • 4-Piperidinemethanol

  • Benzyl Chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-piperidinemethanol (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (approximately 10 mL per gram of 4-piperidinemethanol).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) to the stirred solution.

  • Addition of Protecting Group: While maintaining the temperature at 0 °C, slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a colorless oil or a white solid.

Role in Drug Discovery: An Intermediate for Receptor Antagonists

This compound serves as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. Notably, it is a key precursor for the development of antagonists for the 5-hydroxytryptamine-4 (5-HT4) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit. Its activation initiates a signaling cascade that plays a significant role in various physiological processes, including gastrointestinal motility and cognitive function. Antagonists of this receptor are being investigated for the treatment of conditions like irritable bowel syndrome and certain cardiac arrhythmias.

G 5-HT 5-HT 5-HT4R 5-HT4 Receptor 5-HT->5-HT4R binds Gs Gs Protein 5-HT4R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., increased motility, neurotransmitter release) PKA->Cellular_Response phosphorylates targets leading to

Simplified 5-HT4 Receptor Signaling Pathway.

AMPA Receptor Signaling Pathway

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their function is critical for synaptic plasticity, learning, and memory. Antagonists of AMPA receptors are being explored for their potential in treating neurological conditions characterized by excessive excitatory signaling, such as epilepsy and ischemic brain injury.

G Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds Na_Influx Na+ Influx AMPAR->Na_Influx opens to allow Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Ca2+ Influx (via NMDA receptors and Ca2+-permeable AMPARs) Depolarization->Ca_Influx facilitates Downstream_Signaling Downstream Signaling Cascades (e.g., CaMKII, PKC) Ca_Influx->Downstream_Signaling activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity mediates

Methodological & Application

Application Notes and Protocols for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a versatile bifunctional molecule widely employed as a key building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a Cbz-protected piperidine nitrogen and a primary alcohol, allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of complex molecules, including pharmaceutical agents.[1] Notably, this compound serves as a crucial precursor for the development of antagonists for human 5-HT4 receptors and potent Ca2+-permeable AMPA receptor antagonists.[2] This document provides detailed experimental protocols for key transformations of this compound and its derivatives, along with relevant data and workflow visualizations.

Chemical and Physical Properties

PropertyValue
CAS Number 122860-33-7
Molecular Formula C14H19NO3
Molecular Weight 249.31 g/mol
Appearance Colorless to White to Yellow Solid or Liquid
Storage Sealed in dry, 2-8°C

Core Applications in Drug Discovery

The N-benzyl piperidine (N-BP) structural motif, accessible from this starting material, is a highly valued scaffold in drug discovery. Its three-dimensional nature and structural flexibility enhance target affinity, improve ADMET properties, and provide crucial cation-π interactions with target proteins. The piperidine ring is a prevalent feature in many FDA-approved drugs.

Derivatives of this compound are integral to the synthesis of various therapeutic agents, particularly targeting:

  • 5-HT4 Receptors: These Gs-protein-coupled receptors are key modulators of gastrointestinal motility and cognitive function. Antagonists are investigated for conditions like irritable bowel syndrome (IBS).[2]

  • AMPA Receptors: These ionotropic glutamate receptors are central to fast synaptic transmission in the CNS. Antagonists are explored for their neuroprotective potential in conditions like cerebral ischemia.

Experimental Protocols

Oxidation of the Hydroxymethyl Group to an Aldehyde

The primary alcohol of the piperidine moiety can be selectively oxidized to the corresponding aldehyde, a versatile functional group for further elaboration, such as reductive amination or olefination reactions. A common and efficient method is the TEMPO-catalyzed oxidation. While the provided example utilizes the N-benzyl analogue, the protocol is readily adaptable for the N-Cbz protected compound.

Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from a procedure for the oxidation of (1-benzyl-4-piperidyl)methanol.[3]

Materials:

  • This compound

  • 2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO)

  • Sodium periodate (NaIO4)

  • Sodium bromide (NaBr)

  • Dichloromethane (DCM)

  • Deionized water

  • 1M Sodium thiosulfate (Na2S2O3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM.

  • Add TEMPO (0.01-0.05 eq.).

  • In a separate flask, prepare an aqueous solution of NaIO4 (1.2-1.5 eq.) and NaBr (0.1-0.2 eq.).

  • Add the aqueous solution to the DCM solution of the alcohol and TEMPO.

  • Stir the biphasic mixture vigorously at room temperature (20-25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-12 hours.

  • Upon completion, separate the organic layer.

  • Wash the organic layer twice with 1M Na2S2O3 solution to quench any remaining oxidant.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • The product, Benzyl 4-formylpiperidine-1-carboxylate, can be purified by silica gel column chromatography if necessary.

ParameterValueReference
Oxidizing System TEMPO/NaIO4/NaBr[3]
Solvent Dichloromethane (DCM) / Water[3]
Temperature 20-25°C[3]
Reaction Time 5-12 hours[3]
Typical Yield >90% (for N-benzyl analogue)[3]
Activation of the Hydroxymethyl Group via Mesylation

To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group, such as a mesylate.

Protocol: Mesylation of the Hydroxyl Group

This protocol is based on the mesylation of a similar secondary alcohol on a piperidine ring.[4]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Methanesulfonyl chloride (MsCl)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 eq.) dropwise.

  • Slowly add methanesulfonyl chloride (1.2 eq.) to the stirred solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours or until TLC indicates completion.

  • Wash the reaction mixture sequentially with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product, Benzyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate, can be purified by flash chromatography on silica gel.

ParameterValueReference
Reagents Methanesulfonyl chloride, Triethylamine[4]
Solvent Dichloromethane (DCM)[4]
Temperature 0°C to Room Temperature[4]
Reaction Time ~16 hours[4]
Deprotection of the Piperidine Nitrogen (Cbz Removal)

The Cbz (carboxybenzyl) protecting group is commonly removed by catalytic hydrogenolysis, a clean and efficient method.

Protocol: Catalytic Hydrogenolysis

Materials:

  • This compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2) balloon or hydrogenator

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10 mol% with respect to the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield piperidin-4-ylmethanol.

ParameterValueReference
Catalyst 10% Palladium on Carbon (Pd/C)[5]
Hydrogen Source H2 gas[5]
Solvent Methanol or Ethanol[5]
Temperature Room Temperature[5]
Reaction Time Typically 1-6 hours

Visualizations

Signaling Pathway of a 5-HT4 Receptor

The following diagram illustrates the canonical Gαs-adenylyl cyclase signaling pathway activated by a 5-HT4 receptor agonist. Antagonists derived from this compound would competitively bind to the 5-HT4 receptor, preventing the initiation of this cascade.[2]

G 5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT4 Receptor G_Protein Gαs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylation Events Agonist 5-HT4 Agonist (e.g., Serotonin) Agonist->Receptor Binds & Activates Antagonist Antagonist (Derived from Precursor) Antagonist->Receptor Binds & Blocks

Caption: 5-HT4 receptor signaling pathway and point of antagonist intervention.

Experimental Workflow: Synthesis of a Piperidine Derivative

The following workflow demonstrates a logical sequence of reactions starting from this compound to generate a functionalized piperidine core, which can then be used for further drug development.

G Synthetic Workflow for Piperidine Derivatives cluster_modification Modification of Hydroxymethyl Group cluster_deprotection Deprotection of Piperidine Nitrogen cluster_elaboration Further Elaboration Start Benzyl 4-(hydroxymethyl) piperidine-1-carboxylate Oxidation Oxidation (e.g., TEMPO) Start->Oxidation Deprotection Cbz Deprotection (Hydrogenolysis) Start->Deprotection Aldehyde Cbz-Protected Piperidine-4-carbaldehyde Oxidation->Aldehyde Final_Product Target Molecule (e.g., 5-HT4 Antagonist) Aldehyde->Final_Product Reductive Amination, etc. Free_Piperidine Piperidin-4-ylmethanol Deprotection->Free_Piperidine Free_Piperidine->Final_Product N-Alkylation, Amidation, etc.

Caption: General synthetic workflow from the starting material.

References

Application Notes and Protocols: Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate as a versatile building block in medicinal chemistry. The following sections detail its application in the synthesis of various therapeutic agents, present quantitative biological data, and provide detailed experimental protocols for key synthetic transformations and biological assays.

Application in the Synthesis of PARP Inhibitors

This compound serves as a crucial scaffold for the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. The piperidine moiety can be functionalized to interact with the active site of the PARP enzyme.

Quantitative Data: PARP-1 Inhibitory Activity
Compound IDModification of Piperidine MoietyPARP-1 IC50 (nM)Reference
16l Thieno[3,4-d]imidazole-4-carboxamide43.7[1][2]
8j Piperidyl benzimidazole carboxamide2.4[3]
10f 5-fluoro-1H-benzimidazole-4-carboxamide43.7
Experimental Protocol: Synthesis of a Piperidyl Benzimidazole Carboxamide-Based PARP-1 Inhibitor

This protocol is a representative example of the synthesis of a PARP-1 inhibitor utilizing a piperidine scaffold derived from this compound.

Step 1: Cbz Protection of Piperidine-4-carboxylic acid

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture), add sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) and a substituted benzimidazole amine (1.0 eq) in an anhydrous solvent such as DMF.

  • Add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Deprotection and Further Modification (if required)

  • The Cbz protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free piperidine.

  • The resulting secondary amine can be further functionalized, for example, by reductive amination with an appropriate aldehyde or ketone.

Signaling Pathway: PARP-1 Inhibition and Synthetic Lethality

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER activates Replication_Fork Replication Fork Stall PARP1->Replication_Fork trapped at fork Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR Homologous Recombination (HR) DNA_DSB->HR repaired by HR->Cell_Survival Cell_Death Cell Death (Apoptosis) HR->Cell_Death leads to (in BRCA deficient cells) PARP_Inhibitor PARP Inhibitor (e.g., derived from Benzyl 4-(hydroxymethyl)piperidine -1-carboxylate) PARP_Inhibitor->PARP1 BRCA_Deficiency BRCA1/2 Deficiency BRCA_Deficiency->HR

Caption: PARP-1 inhibition in BRCA-deficient cancer cells leads to synthetic lethality.

Application in the Synthesis of Dopamine D4 Receptor Antagonists

The 4-hydroxypiperidine scaffold is a key structural motif in the design of selective dopamine D4 receptor antagonists, which are being investigated for the treatment of neuropsychiatric disorders. This compound provides a convenient starting point for the synthesis of these compounds.

Quantitative Data: Dopamine D4 Receptor Binding Affinity
Compound IDModification of Piperidine MoietyD4 Receptor Ki (nM)Reference
9j 4-benzyloxypiperidine derivative96[4]
11d 4-benzyloxypiperidine derivative121[4]
14a 4,4-difluoro-3-(phenoxymethyl)piperidine0.3[5][6]
Experimental Protocol: Synthesis of a 4-Benzyloxypiperidine-based D4 Receptor Antagonist

This protocol outlines the synthesis of a D4 receptor antagonist from a 4-hydroxypiperidine derivative.

Step 1: O-Alkylation of N-Boc-4-hydroxypiperidine

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the desired benzyl bromide (1.1 eq) and allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Step 2: Boc Deprotection

  • Dissolve the O-alkylated intermediate in a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the piperidine hydrochloride salt.

Step 3: N-Alkylation

  • To a solution of the piperidine hydrochloride salt (1.0 eq) and an appropriate aryl-aldehyde (1.0 eq) in dichloroethane, add triethylamine (2.2 eq).

  • Add sodium triacetoxyborohydride (1.5 eq) and stir the reaction at room temperature for 12-18 hours.

  • Quench with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

Experimental Workflow: Synthesis of D4 Receptor Antagonists

D4_Antagonist_Synthesis start Benzyl 4-(hydroxymethyl) piperidine-1-carboxylate intermediate1 N-Boc-4-hydroxypiperidine start->intermediate1 Deprotection/ Modification intermediate2 O-Alkylated Piperidine intermediate1->intermediate2 O-Alkylation (e.g., NaH, Benzyl Bromide) intermediate3 Deprotected Piperidine intermediate2->intermediate3 Boc Deprotection (e.g., HCl in Dioxane) final_product Dopamine D4 Receptor Antagonist intermediate3->final_product N-Alkylation (Reductive Amination)

Caption: General synthetic workflow for Dopamine D4 receptor antagonists.

Application in the Synthesis of 5-HT4 Receptor Antagonists

The piperidine core is a common feature in many 5-HT4 receptor ligands. This compound can be elaborated to introduce the necessary pharmacophoric elements for potent and selective 5-HT4 receptor antagonism.

Experimental Protocol: Radioligand Binding Assay for 5-HT4 Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT4 receptor.[7][8][9][10]

Materials:

  • Cell membranes expressing the human 5-HT4 receptor.

  • Radioligand: [³H]-GR113808.

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Non-specific binding control: 20 µM GR113808.

  • Test compounds at various concentrations.

  • Glass fiber filters (pre-soaked in 0.1% PEI).

  • Scintillation cocktail.

Procedure:

  • Prepare dilutions of the test compounds.

  • In a 96-well plate, add 50 µL of cell membrane preparation (approximately 50 µg of protein).[10]

  • Add 20 µL of [³H]-GR113808 (at a concentration near its Kd, e.g., 0.3 nM).[10]

  • Add 20 µL of the test compound or buffer (for total binding) or non-specific binding control.[10]

  • Incubate the plate at 25°C for 30 minutes.[10]

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: 5-HT4 Receptor Activation and Antagonism

HT4_Signaling Serotonin Serotonin (5-HT) HT4R 5-HT4 Receptor Serotonin->HT4R binds to Gs Gs Protein HT4R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Antagonist 5-HT4 Antagonist Antagonist->HT4R

Caption: Canonical Gs-cAMP signaling pathway of the 5-HT4 receptor.

References

Application Notes and Protocols for the Synthesis of Piperidine Derivatives from Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of diverse piperidine derivatives utilizing Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate as a versatile starting material. This compound serves as a key building block in medicinal chemistry and drug discovery, allowing for the introduction of various functional groups onto the piperidine scaffold.[1][2] The protocols detailed below focus on two primary synthetic pathways originating from the hydroxymethyl group: oxidation to an aldehyde for subsequent reductive amination, and conversion to a tosylate for nucleophilic substitution.

The piperidine moiety is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds.[3] The ability to functionalize the 4-position of the piperidine ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The methods described herein are standard, high-yielding transformations that are amenable to a wide range of substrates.

Synthetic Strategy Overview

The central strategy involves the transformation of the primary alcohol of this compound into two key intermediates:

  • Benzyl 4-formylpiperidine-1-carboxylate (2): This aldehyde is synthesized via oxidation of the starting alcohol. It is a crucial precursor for introducing new substituents through reductive amination.

  • Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (3): This tosylate is formed by activating the alcohol, converting the hydroxyl into a good leaving group. This intermediate is ideal for nucleophilic substitution reactions, such as the alkylation of amines.

These two intermediates open up a wide array of possibilities for creating libraries of piperidine derivatives for screening and further development.

Experimental Protocols

Oxidation of this compound (1) to Benzyl 4-formylpiperidine-1-carboxylate (2)

Two common and effective methods for this oxidation are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. The Swern oxidation is known for its mild conditions and high yields, making it suitable for sensitive substrates.[4][5][6][7] The DMP oxidation is also mild and offers operational simplicity.[8][9]

a) Swern Oxidation Protocol

This protocol is adapted from the Swern oxidation of similar N-Cbz protected piperidine methanols.[5]

Materials:

  • This compound (1)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO). Stir the mixture for 15 minutes.

  • Add a solution of this compound (1) in anhydrous DCM dropwise to the reaction mixture. Stir for 1.5 hours at -78 °C.

  • Add triethylamine (TEA) to the flask, and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde (2).

  • Purify the product by flash column chromatography on silica gel.

b) Dess-Martin Periodinane (DMP) Oxidation Protocol

Materials:

  • This compound (1)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve this compound (1) in dichloromethane (DCM) in a round-bottom flask.

  • Add Dess-Martin Periodinane (DMP) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir vigorously until the layers become clear.

  • Separate the organic layer, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the aldehyde (2).

  • Purify by flash column chromatography if necessary.

Tosylation of this compound (1) to Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (3)

This protocol is based on general tosylation procedures for alcohols.[10]

Materials:

  • This compound (1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve this compound (1) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (or pyridine), followed by a catalytic amount of DMAP.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC. Upon completion, quench with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude tosylate (3) can be purified by recrystallization or flash column chromatography.

Reductive Amination of Benzyl 4-formylpiperidine-1-carboxylate (2) with a Primary Amine

This protocol utilizes sodium triacetoxyborohydride, a mild reducing agent suitable for reductive aminations.

Materials:

  • Benzyl 4-formylpiperidine-1-carboxylate (2)

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve Benzyl 4-formylpiperidine-1-carboxylate (2) and the primary amine in DCE or DCM.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting secondary amine derivative by flash column chromatography.

N-Alkylation of a Primary Amine with Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (3)

This protocol is a standard nucleophilic substitution reaction.[10]

Materials:

  • Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (3)

  • Primary amine (e.g., aniline)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the primary amine in acetonitrile or DMF, add potassium carbonate.

  • Add a solution of Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (3) in the same solvent.

  • Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the base and concentrate the filtrate under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

Reaction Step Starting Material Product Key Reagents Typical Yield Reference
Swern Oxidation This compound (1)Benzyl 4-formylpiperidine-1-carboxylate (2)Oxalyl chloride, DMSO, TEA>90% (estimated)[5]
DMP Oxidation This compound (1)Benzyl 4-formylpiperidine-1-carboxylate (2)Dess-Martin Periodinane85-95% (estimated)[8][9]
Tosylation This compound (1)Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (3)p-Toluenesulfonyl chloride, TEA80-90% (estimated)[10]
Reductive Amination Benzyl 4-formylpiperidine-1-carboxylate (2)N-Substituted amine derivativePrimary amine, NaBH(OAc)₃70-90% (estimated)[11]
N-Alkylation Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (3)N-Substituted amine derivativePrimary amine, K₂CO₃60-80% (estimated)[10]

Visualizations

Synthesis_Pathway cluster_oxidation Oxidation cluster_tosylation Tosylation cluster_reductive_amination Reductive Amination cluster_alkylation N-Alkylation start This compound (1) aldehyde Benzyl 4-formylpiperidine-1-carboxylate (2) start->aldehyde Swern or DMP Oxidation tosylate Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (3) start->tosylate TsCl, Base product_ra N-Substituted Piperidine Derivative (4) aldehyde->product_ra R-NH2, NaBH(OAc)3 product_alk N-Substituted Piperidine Derivative (5) tosylate->product_alk R-NH2, Base Experimental_Workflow cluster_path1 Pathway 1: Reductive Amination cluster_path2 Pathway 2: N-Alkylation start1 Starting Material (1) oxidation Oxidation (Swern or DMP) start1->oxidation aldehyde Aldehyde Intermediate (2) oxidation->aldehyde reductive_amination Reductive Amination with R-NH2 aldehyde->reductive_amination product1 Final Product (4) reductive_amination->product1 start2 Starting Material (1) tosylation Tosylation start2->tosylation tosylate Tosylate Intermediate (3) tosylation->tosylate alkylation N-Alkylation with R-NH2 tosylate->alkylation product2 Final Product (5) alkylation->product2

References

Application Notes and Protocols for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate as a Linker for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that significantly influences the PROTAC's efficacy, selectivity, and physicochemical properties.

This document provides detailed application notes on the use of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate as a rigid linker scaffold in the synthesis of PROTACs. The piperidine motif is frequently incorporated into PROTAC linkers to impart conformational rigidity. This pre-organization can reduce the entropic penalty of forming the ternary complex (POI-PROTAC-E3 ligase), potentially leading to enhanced degradation potency and metabolic stability. The benzyl carbamate protecting group offers stability during synthesis and can be removed under specific conditions to allow for further functionalization, while the hydroxymethyl group provides a key attachment point for either the POI ligand or the E3 ligase ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., Androgen Receptor) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Application: Linker for Androgen Receptor (AR) Degraders

To illustrate the application of a piperidine-based linker, we will consider the development of a hypothetical PROTAC targeting the Androgen Receptor (AR), a key driver in prostate cancer. While specific data for PROTACs using this compound is not publicly available, we can infer its utility based on structurally similar AR degraders that employ rigid piperidine/piperazine linkers. These linkers have been shown to improve the oral bioavailability and degradation potency of AR PROTACs.

The structure below illustrates how this compound could be incorporated into a PROTAC targeting AR and recruiting the VHL E3 ligase.

PROTAC_Structure AR_Ligand AR Ligand (Warhead) Linker This compound (Linker Core) AR_Ligand->Linker Attachment (e.g., ether) VHL_Ligand VHL Ligand (E3 Ligase Anchor) Linker->VHL_Ligand Attachment (e.g., amide)

General structure of a PROTAC utilizing the specified linker.

Data Presentation: Performance of Representative AR PROTACs with Rigid Linkers

The following table summarizes the performance of representative Androgen Receptor (AR)-targeting PROTACs that feature rigid piperidine or piperazine-based linkers. This data is provided for comparative purposes to highlight the potential efficacy of PROTACs synthesized with linkers like this compound.

Degrader NameLinker TypeE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
ARD-61 Piperidine/PiperazineVHL<1>95VCaP
ARD-2585 Piperidine/PiperazineCRBN~5>90LNCaP
ARV-766 Piperidine/PiperazineCRBN~0.2>95VCaP
BWA-522 Piperidine/PiperazineCRBN<100>80VCaP

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are approximations from published literature for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a representative synthetic route to couple the linker to an AR ligand and a VHL E3 ligase ligand.

Workflow Diagram:

Synthesis_Workflow Start Benzyl 4-(hydroxymethyl) piperidine-1-carboxylate Step1 Step 1: Couple AR Ligand Start->Step1 Intermediate1 Intermediate 1: AR Ligand-Linker Step1->Intermediate1 Step2 Step 2: Deprotection (Remove Benzyl) Intermediate1->Step2 Intermediate2 Intermediate 2: AR Ligand-Linker (Amine) Step2->Intermediate2 Step3 Step 3: Couple VHL Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Representative PROTAC synthesis workflow.

Step 1: Coupling of AR Ligand to the Linker

  • Materials:

    • This compound (1.0 eq)

    • AR ligand with a suitable leaving group (e.g., bromo or mesyl) (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add NaH portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the AR ligand dissolved in anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the AR Ligand-Linker intermediate.

Step 2: Deprotection of the Benzyl Carbamate

  • Materials:

    • AR Ligand-Linker intermediate (1.0 eq)

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H2) balloon

  • Procedure:

    • Dissolve the AR Ligand-Linker intermediate in methanol.

    • Add 10% Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with H2 gas (repeat 3 times).

    • Stir the mixture under an H2 atmosphere (balloon) at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate, which is often used in the next step without further purification.

Step 3: Coupling of VHL Ligand to the Linker

  • Materials:

    • Deprotected amine intermediate (1.0 eq)

    • VHL ligand with a carboxylic acid moiety (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • To a solution of the VHL ligand in anhydrous DMF, add HATU and DIPEA. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the deprotected amine intermediate dissolved in anhydrous DMF to the activated VHL ligand solution.

    • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC using flash column chromatography or preparative HPLC.

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[1]

Workflow Diagram:

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Immunoblotting D->E F 6. Detection & Data Analysis E->F

Experimental workflow for Western Blot analysis.
  • Cell Seeding and Treatment:

    • Seed cells (e.g., VCaP prostate cancer cells) in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) for a desired time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-AR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add a chemiluminescent substrate.

  • Data Analysis:

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.[2][3]

  • Materials:

    • 96-well flat-bottom tissue culture plates

    • Cell line of interest (e.g., VCaP)

    • PROTAC of interest and vehicle control (DMSO)

    • MTT solution (5 mg/mL in sterile PBS) or CellTiter-Glo® Luminescent Cell Viability Assay Kit

    • Solubilization solution (for MTT) or luminometer (for CellTiter-Glo®)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight.

    • Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the desired concentrations to the wells. Incubate for a desired period (e.g., 72 hours).

    • Assay Execution (MTT Method):

      • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

      • Read the absorbance at 570 nm using a microplate reader.

    • Assay Execution (CellTiter-Glo® Method):

      • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.[3]

      • Add 100 µL of CellTiter-Glo® reagent to each well.[3]

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.[3]

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence with a luminometer.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

References

Application Notes for the Purification of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification method is critical to ensure the removal of impurities such as unreacted starting materials, byproducts, and residual solvents, thereby guaranteeing the quality and reliability of subsequent synthetic steps.

Common Purification Challenges

The primary challenges in the purification of this compound and related piperidine derivatives include the removal of structurally similar impurities and the potential for product degradation under harsh conditions. Common impurities may include starting materials like 4-piperidinemethanol and benzyl chloroformate, as well as byproducts from side reactions.

Method Selection Workflow

The choice of purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a general guideline for selecting the most suitable purification method.

start Crude Product This compound impurity_profile Initial Purity Assessment (e.g., TLC, LC-MS) start->impurity_profile scale Scale of Purification impurity_profile->scale Minor impurities or isomers extraction Liquid-Liquid Extraction (Aqueous Workup) impurity_profile->extraction Gross polar impurities present column_chrom Column Chromatography scale->column_chrom < 10 g recrystallization Recrystallization scale->recrystallization > 10 g or crystalline solid final_product Purified Product (>98% Purity) column_chrom->final_product recrystallization->final_product extraction->scale

Application Notes and Protocols for the Large-Scale Synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, also known as N-Cbz-4-hydroxymethylpiperidine, is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its piperidine core is a prevalent structural motif in numerous bioactive molecules. Specifically, this compound serves as a crucial building block for synthesizing antagonists for human 5-HT4 receptors and potent Ca2+-permeable AMPA receptor antagonists.[1][2] The scalable and efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries.

This document outlines a reliable and scalable two-step protocol for the synthesis of this compound, starting from commercially available piperidine-4-carboxylic acid. The described methodology is suitable for large-scale production, focusing on operational simplicity and high yields.

Overall Synthesis Scheme

The synthesis proceeds in two main steps:

  • N-Protection: The piperidine nitrogen of piperidine-4-carboxylic acid is protected with a benzyloxycarbonyl (Cbz or Z) group.

  • Reduction: The carboxylic acid moiety of the N-protected intermediate is reduced to a primary alcohol.

Synthesis_Workflow Start Piperidine-4-carboxylic Acid Step1 Step 1: N-Protection Start->Step1 Reagent1 Benzyl Chloroformate (Cbz-Cl) Sodium Bicarbonate THF/Water Reagent1->Step1 Intermediate 1-(Benzyloxycarbonyl)piperidine- 4-carboxylic Acid Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Reagent2 Borane Complex (e.g., BH3-THF) THF Reagent2->Step2 FinalProduct Benzyl 4-(hydroxymethyl)piperidine- 1-carboxylate Step2->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

This procedure details the protection of the piperidine nitrogen using benzyl chloroformate.

Methodology:

  • To a suitable reaction vessel, add piperidine-4-carboxylic acid, tetrahydrofuran (THF), and water.

  • Add sodium bicarbonate to the mixture while stirring.

  • Cool the resulting suspension to 0°C using an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise, ensuring the temperature is maintained at 0°C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 5 hours (the reaction can be monitored by TLC).[3]

  • Upon completion, distill off the organic solvent (THF) under reduced pressure.

  • Take up the remaining aqueous residue in water and wash with ethyl acetate to remove impurities.

  • Acidify the aqueous phase with a dilute HCl solution to precipitate the product.

  • Extract the product with ethyl acetate.

  • Dry the combined organic phases over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under vacuum to yield the product as a white solid.[3]

Quantitative Data Summary (Step 1)

ParameterValueReference
Reactants
Piperidine-4-carboxylic acid25 g (193.5 mmol, 1.0 eq)[3]
Sodium Bicarbonate30.8 g (366.6 mmol, 1.9 eq)[3]
Benzyl Chloroformate (Cbz-Cl)38.9 mL (approx. 271 mmol, 1.4 eq)[3]
Solvents
Tetrahydrofuran (THF)75 mL[3]
Water75 mL[3]
Reaction Conditions
Temperature0°C to Room Temperature[3]
Time5 hours[3]
Product
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid48.5 g[3]
Yield 96%[3]
Step 2: Synthesis of this compound

This protocol describes the reduction of the N-protected carboxylic acid to the corresponding primary alcohol using a borane-tetrahydrofuran complex, a method well-suited for large-scale operations due to its selectivity and manageable reaction conditions.[4]

Methodology:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH3-THF, typically 1M) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition, allow the reaction to stir at 0°C and then gradually warm to room temperature. The reaction is typically stirred overnight.

  • Upon completion (monitored by TLC), cool the reaction mixture back to 0°C.

  • Carefully quench the reaction by the slow, dropwise addition of water to decompose excess borane.

  • Add an aqueous base solution (e.g., potassium carbonate or sodium hydroxide) and stir.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography.

Quantitative Data Summary (Step 2)

ParameterValue (Example Scale)Reference
Reactants
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid26.3 g (100 mmol, 1.0 eq)Adapted from[4]
Borane-THF Complex (1M solution)100-150 mL (100-150 mmol, 1.0-1.5 eq)Adapted from[4]
Solvents
Anhydrous Tetrahydrofuran (THF)250 mL
Reaction Conditions
Temperature0°C to Room Temperature
Time12-18 hours
Product
This compound~22.4 g
Yield ~90% (Typical)

Overall Process Workflow

The following diagram illustrates the key stages and transitions in the large-scale synthesis process.

Caption: Detailed workflow for the two-step synthesis and isolation process.

Safety Considerations

  • Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive and a lachrymator. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Borane-Tetrahydrofuran (BH3-THF): This reagent is flammable and reacts violently with water, releasing flammable hydrogen gas. All operations should be conducted under an inert atmosphere in anhydrous solvents. The quenching step must be performed slowly and at a low temperature.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. Ensure proper ventilation and have appropriate spill kits and fire extinguishers readily available.

References

Synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds.

Application Notes

This compound (C₁₄H₁₉NO₃, Molar Mass: 249.31 g/mol ) is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structure incorporates a piperidine scaffold, a common motif in many biologically active molecules. The benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen offers stability under a range of reaction conditions, while the primary hydroxyl group at the 4-position provides a versatile handle for further chemical modifications.[1][2]

This intermediate is utilized in the synthesis of a variety of compounds, including but not limited to, antagonists for human 5-HT4 receptors and potent Ca²⁺-permeable AMPA receptor antagonists.[1] The ability to selectively functionalize the hydroxyl group makes it an essential component in the construction of more complex molecular architectures for targeted therapeutic applications.

The synthesis of this compound is typically achieved through the N-protection of 4-piperidinemethanol. The most common method for introducing the Cbz protecting group is the reaction of the starting amine with benzyl chloroformate under basic conditions. This reaction, a type of Schotten-Baumann reaction, is known for its efficiency and generally proceeds with high yield.

Reaction Scheme

The synthesis involves the reaction of 4-piperidinemethanol with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction: 4-Piperidinemethanol + Benzyl Chloroformate → this compound

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Extraction cluster_3 Purification & Isolation Start Dissolve 4-Piperidinemethanol and NaHCO3 in THF/H2O Cool Cool to 0 °C Start->Cool Add_CbzCl Add Benzyl Chloroformate (Cbz-Cl) dropwise Cool->Add_CbzCl React Stir at 0 °C for 20 hours Add_CbzCl->React Dilute Dilute with H2O React->Dilute Extract Extract with Ethyl Acetate Dilute->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Silica Gel Column Chromatography Concentrate->Purify Isolate Isolate Pure Product Purify->Isolate

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables provide a summary of the reagents used and the expected outcome of the reaction based on a representative experimental protocol.

Table 1: Reagent Specifications

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
4-Piperidinemethanol115.182.64 mmol1.0304 mg
Benzyl Chloroformate170.593.96 mmol1.50.56 mL
Sodium Bicarbonate (NaHCO₃)84.015.27 mmol2.0443 mg
Tetrahydrofuran (THF)---10 mL
Water (H₂O)---5 mL
Ethyl Acetate (EtOAc)---As needed for extraction
Brine---As needed for washing
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed for drying

Table 2: Product Profile

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)Purity (%)
This compoundC₁₄H₁₉NO₃249.310.658~90%>95%

Experimental Protocol

This protocol is adapted from a general procedure for the N-Cbz protection of amines.

1. Materials and Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • 4-Piperidinemethanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

2. Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-piperidinemethanol (304 mg, 2.64 mmol) and sodium bicarbonate (443 mg, 5.27 mmol) in a mixture of THF (10 mL) and water (5 mL).

  • Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature reaches 0 °C.

  • Addition of Benzyl Chloroformate: Add benzyl chloroformate (0.56 mL, 3.96 mmol) dropwise to the cooled solution over a period of 10 minutes using a dropping funnel. Ensure the temperature remains at or below 5 °C during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with deionized water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane, starting from 20% and increasing as needed) to afford this compound as a pure product.

3. Characterization:

The identity and purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

References

Application of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a versatile bifunctional molecule that has emerged as a crucial building block in the synthesis of a diverse range of biologically active compounds. Its unique structure, featuring a Cbz-protected piperidine ring and a reactive hydroxymethyl group, allows for facile chemical modifications and the introduction of various pharmacophores. This piperidine derivative serves as a key intermediate in the development of therapeutic agents targeting a spectrum of diseases, including neurological disorders and cancer. This document provides detailed application notes, experimental protocols, and biological data related to the use of this compound in drug discovery.

Application Notes

This compound is a valuable scaffold in medicinal chemistry due to the prevalence of the piperidine moiety in numerous FDA-approved drugs. The benzyl carbamate (Cbz) protecting group offers stability during various reaction conditions and can be readily removed when required. The primary alcohol functionality provides a convenient handle for further chemical transformations, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

Key applications of this compound in drug discovery include its use as a precursor for the synthesis of:

  • Fluorescent Antagonists for Human 5-HT4 Receptors: The piperidine core is a common feature in many serotonin receptor ligands. This compound can be elaborated to introduce fluorophores, enabling the study of receptor localization and trafficking.[1]

  • Potent Ca2+-Permeable AMPA Receptor Antagonists: Derivatives of this compound have been explored for the development of diaminobutane derivatives that exhibit antagonist activity at ionotropic glutamate receptors, which are implicated in various neurological conditions.[1]

  • Novel Histone Deacetylase (HDAC) Inhibitors: The piperidine scaffold can be incorporated as a "linker" or "cap" region in the design of HDAC inhibitors, which are a promising class of anti-cancer agents.

Experimental Protocols

While detailed, step-by-step protocols for the direct synthesis and immediate application of this compound are not extensively detailed in publicly available literature, the following represents general synthetic strategies and representative procedures for the classes of compounds mentioned.

Protocol 1: General Synthesis of this compound

A common route to synthesize this compound involves the reduction of the corresponding carboxylic acid or its ester derivative.

Materials:

  • Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure (Illustrative Example using LiAlH₄):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of LiAlH₄ in THF to the reaction mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of a Fluorescent 5-HT4 Receptor Antagonist Intermediate

This protocol outlines a general strategy for converting the hydroxyl group of this compound into a leaving group, followed by nucleophilic substitution with a fluorescent dye precursor.

Step 2a: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve this compound in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the mesylated intermediate.

Step 2b: Nucleophilic Substitution with a Fluorophore Precursor

  • Dissolve the mesylated intermediate in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add the amine-containing fluorescent precursor (e.g., an amino-naphthalimide derivative) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the fluorescently labeled piperidine derivative.

Protocol 3: General Strategy for the Synthesis of Diaminobutane-based AMPA Receptor Antagonists

The synthesis of these antagonists often involves the conversion of the hydroxymethyl group to an amine, which is then further elaborated.

  • Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde using standard oxidation reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Reductive Amination: The resulting aldehyde can then undergo reductive amination with a suitable amine, such as a protected diaminobutane derivative, in the presence of a reducing agent like sodium triacetoxyborohydride to form the desired carbon-nitrogen bond.

  • Deprotection and further modification: Subsequent deprotection steps and further chemical modifications would lead to the final diaminobutane derivatives.

Protocol 4: General Approach for Incorporating into HDAC Inhibitors

The piperidine moiety can be introduced as a linker or cap group in HDAC inhibitors. A common strategy involves:

  • Deprotection of the Piperidine Nitrogen: Removal of the Cbz group via hydrogenation (e.g., H₂, Pd/C) to yield the free secondary amine.

  • Coupling Reaction: The resulting piperidine derivative can then be coupled with a carboxylic acid-containing zinc-binding group (e.g., a hydroxamic acid precursor) or a cap group using standard peptide coupling reagents like HATU or EDC/HOBt to form an amide bond.

Data Presentation

The following tables summarize quantitative data for compounds derived from or related to this compound.

Table 1: Biological Activity of 5-HT4 Receptor Ligands with Piperidine Scaffolds

Compound IDTargetAssay TypeIC₅₀ / Kᵢ (nM)Reference
ML10302 derivative (17a)Human 5-HT4(e) ReceptorRadioligand Binding ([³H]GR113808)Affinity close to ML10302 (Kᵢ = 1 ± 0.5 nM)[2]
ML10302 derivative (32)Human 5-HT4(e) ReceptorRadioligand Binding ([³H]GR113808)Affinity close to ML10302 (Kᵢ = 1 ± 0.5 nM)[2]

Table 2: Biological Activity of HDAC Inhibitors with Piperidine-like Scaffolds

Compound IDTargetIC₅₀ (µM)Reference
d5HDAC0.17
d10HDAC0.45
d5AChE6.89
d10AChE3.22

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_5HT4 5-HT4 Receptor Antagonist Synthesis cluster_AMPA AMPA Receptor Antagonist Synthesis cluster_HDAC HDAC Inhibitor Synthesis start Benzyl 4-(hydroxymethyl) piperidine-1-carboxylate activation Activation of -OH (e.g., Mesylation) start->activation MsCl, Et3N oxidation Oxidation to Aldehyde start->oxidation PCC or DMP deprotection Cbz Deprotection start->deprotection H2, Pd/C substitution Nucleophilic Substitution with Fluorophore activation->substitution Fluorophore-NH2 product_5HT4 Fluorescent 5-HT4 Antagonist substitution->product_5HT4 reductive_amination Reductive Amination oxidation->reductive_amination H2N-(CH2)4-NH-PG, NaBH(OAc)3 product_AMPA Diaminobutane-based AMPA Antagonist reductive_amination->product_AMPA coupling Amide Coupling deprotection->coupling ZBG-COOH or Cap-COOH, HATU product_HDAC HDAC Inhibitor coupling->product_HDAC

Caption: General synthetic strategies for drug candidates from this compound.

G_protein_coupled_receptor_signaling cluster_pathway 5-HT4 Receptor Signaling Pathway ligand 5-HT or Agonist receptor 5-HT4 Receptor (GPCR) ligand->receptor Binds g_protein Gαs receptor->g_protein Activates src Src Kinase receptor->src Activates (G-protein independent) ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_transcription Gene Transcription (e.g., Neurotrophic Factors) creb->gene_transcription Activates cellular_response Cellular Response gene_transcription->cellular_response erk ERK src->erk Activates erk->creb Phosphorylates

Caption: Simplified 5-HT4 receptor signaling cascade.

ampa_receptor_signaling cluster_ampa AMPA Receptor Signaling glutamate Glutamate ampa_receptor AMPA Receptor (Ion Channel) glutamate->ampa_receptor Binds na_influx Na+ Influx ampa_receptor->na_influx Allows depolarization Postsynaptic Depolarization na_influx->depolarization downstream Downstream Signaling (e.g., CaMKII activation) depolarization->downstream plasticity Synaptic Plasticity (LTP/LTD) downstream->plasticity antagonist AMPA Antagonist (derived from Benzyl 4-(hydroxymethyl) piperidine-1-carboxylate) antagonist->ampa_receptor Blocks

Caption: AMPA receptor signaling and antagonism.

hdac_inhibition cluster_hdac HDAC Inhibition Mechanism hdac Histone Deacetylase (HDAC) acetylated_histone Acetylated Histone (Open Chromatin) deacetylated_histone Deacetylated Histone (Closed Chromatin) acetylated_histone->deacetylated_histone Deacetylation gene_expression Gene Expression acetylated_histone->gene_expression gene_repression Gene Repression deacetylated_histone->gene_repression hdac_inhibitor HDAC Inhibitor (derived from Benzyl 4-(hydroxymethyl) piperidine-1-carboxylate) hdac_inhibitor->hdac Inhibits

Caption: Mechanism of action of HDAC inhibitors.

References

Safe handling and storage procedures for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 122860-33-7). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Section 1: Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the chemical and physical properties of a substance. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C14H19NO3[1][2]
Molecular Weight 249.31 g/mol [2]
CAS Number 122860-33-7[2]
Appearance Colorless to White to Yellow Solid or Liquid[3]
Purity 97%[2]

Section 2: Hazard Identification and Safety Precautions

Signal Word: Warning[4]

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4][5]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4][6]

Section 3: Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound necessitates the use of appropriate personal protective equipment.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

  • Hand Protection: Wear compatible chemical-resistant gloves.[7]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

  • Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols may be generated, a NIOSH-approved respirator is required.

Safe Handling Protocol
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9] Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Procedural Controls:

    • Avoid direct contact with skin, eyes, and clothing.

    • Avoid the formation and inhalation of dust and aerosols.[8][9]

    • Wash hands thoroughly after handling the compound.[6][8]

    • Do not eat, drink, or smoke in the laboratory area.[6]

Storage Protocol

Proper storage is essential to maintain the stability and integrity of this compound.

  • General Storage: Keep the container tightly closed in a dry and well-ventilated place.[6][8]

  • Temperature: For long-term storage, it is recommended to store in a freezer under -20°C.[8] Some suppliers recommend storage at 2-8°C.[3] Always refer to the supplier's specific recommendations.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]

First Aid Measures

In the event of exposure, follow these first aid protocols immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[6]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Section 4: Workflow Diagrams

The following diagrams illustrate the key workflows for the safe handling and emergency response related to this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Procedure cluster_storage Storage cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE VerifyControls Verify Engineering Controls (Fume Hood, Eyewash) SelectPPE->VerifyControls HandleInHood Handle Compound in Fume Hood VerifyControls->HandleInHood AvoidContact Avoid Skin/Eye Contact HandleInHood->AvoidContact AvoidInhalation Avoid Inhalation of Dust/Vapors AvoidContact->AvoidInhalation WashHands Wash Hands After Handling AvoidInhalation->WashHands StoreSealed Keep Container Tightly Sealed WashHands->StoreSealed DisposeWaste Dispose of Waste According to Institutional and Local Regulations WashHands->DisposeWaste StoreVentilated Store in a Well-Ventilated Area StoreSealed->StoreVentilated StoreTemp Store at Recommended Temperature (e.g., -20°C or 2-8°C) StoreVentilated->StoreTemp

Caption: Safe Handling and Storage Workflow for this compound.

EmergencyResponseWorkflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs EyeContact Eye Contact: Rinse with water for 15 min Exposure->EyeContact Eye SkinContact Skin Contact: Wash with soap and water for 15 min Exposure->SkinContact Skin Inhalation Inhalation: Move to fresh air Exposure->Inhalation Inhalation Ingestion Ingestion: Rinse mouth, Do NOT induce vomiting Exposure->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention EyeContact->SeekMedical SkinContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical ProvideSDS Provide Safety Data Sheet to Medical Personnel SeekMedical->ProvideSDS

Caption: Emergency First Aid Response for this compound Exposure.

References

Troubleshooting & Optimization

Common side reactions in Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic approach involves a two-step process:

  • N-protection: The nitrogen of a piperidine-4-carboxylic acid derivative (such as ethyl isonipecotate) is protected with a benzyloxycarbonyl (Cbz or Z) group using benzyl chloroformate (Cbz-Cl).

  • Reduction: The carboxylate or ester group at the 4-position is then reduced to a primary alcohol using a suitable reducing agent, typically a metal hydride.

Q2: What are the critical parameters to control during the N-protection step?

A2: Key parameters for the N-protection step include:

  • Reagent Quality: Use high-purity benzyl chloroformate, as impurities like benzyl chloride can lead to side reactions.[1]

  • Moisture Control: The reaction should be carried out under anhydrous conditions, as benzyl chloroformate can decompose in the presence of water to form benzyl alcohol and HCl, which can complicate the reaction and purification.[1][2]

  • Base Selection: An appropriate base (e.g., sodium bicarbonate, triethylamine) is required to neutralize the HCl generated during the reaction. The choice and stoichiometry of the base are crucial to prevent side reactions.

  • Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reactivity of benzyl chloroformate.[3]

Q3: Which reducing agents are suitable for the reduction of the carboxylate/ester group?

A3: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols and is commonly used for this transformation.[4] Sodium borohydride (NaBH4) is generally not strong enough to reduce esters or carboxylic acids under standard conditions.[4]

Troubleshooting Guide

Problem 1: Low yield or incomplete N-protection reaction.
Potential Cause Troubleshooting Step
Degraded Benzyl Chloroformate Use freshly opened or purified benzyl chloroformate. Impurities such as phosgene, benzyl alcohol, or HCl can affect the reaction.[2]
Insufficient Base Ensure at least a stoichiometric amount of a suitable base (e.g., NaHCO3, Et3N) is used to neutralize the HCl produced.
Reaction Temperature Too High Perform the reaction at a controlled low temperature (e.g., 0 °C) to prevent the decomposition of the reagent and minimize side reactions.
Inadequate Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if dealing with heterogeneous reaction conditions (e.g., with an inorganic base).
Problem 2: Presence of impurities after the N-protection step.
Potential Impurity Source Avoidance & Removal
Benzyl Alcohol Decomposition of benzyl chloroformate in the presence of moisture.[1][2]Perform the reaction under strictly anhydrous conditions. Can be removed by aqueous workup and column chromatography.
Unreacted Starting Material Incomplete reaction.Use a slight excess of benzyl chloroformate and ensure adequate reaction time. Can be separated by column chromatography.
Dibenzyl Carbonate Reaction of benzyl chloroformate with benzyl alcohol (an impurity or decomposition product).[3]Use high-purity benzyl chloroformate and anhydrous conditions. Separable by column chromatography.
Problem 3: Low yield or over-reduction during the ester/carboxylate reduction.
Potential Cause Troubleshooting Step
Over-reduction to N-methyl derivative Although less common with Cbz protection, strong reducing agents can sometimes affect the protecting group.
Decomposition of Reducing Agent LiAlH4 reacts violently with protic solvents (e.g., water, alcohols).[4]
Incomplete Reaction Insufficient reducing agent or reaction time.
Formation of Aldehyde Intermediate The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[4]
Problem 4: Difficult purification of the final product.
Issue Troubleshooting Step
Emulsion during aqueous workup Aluminum salts formed during the LiAlH4 quench can be gelatinous.
Co-eluting impurities Similar polarity of the product and byproducts.

Experimental Protocols

Protocol 1: N-protection of Ethyl Isonipecotate

This protocol is a general procedure for the N-Cbz protection of a piperidine derivative.

Materials:

  • Ethyl isonipecotate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve ethyl isonipecotate (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 - 1.2 eq) dropwise to the cooled solution while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, extract the mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate

This protocol describes the reduction of the ester to the corresponding alcohol using LiAlH4.

Materials:

  • Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH4 (1.5 - 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway start Ethyl Isonipecotate intermediate Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate start->intermediate Cbz-Cl, Base (N-protection) product This compound intermediate->product LiAlH4, THF (Reduction)

Caption: General synthetic pathway for this compound.

Side_Reactions cluster_protection N-Protection Side Reactions cluster_reduction Reduction Side Reactions CbzCl Benzyl Chloroformate (Cbz-Cl) BenzylOH Benzyl Alcohol CbzCl->BenzylOH Decomposition HCl HCl CbzCl->HCl Decomposition H2O Moisture (H2O) H2O->BenzylOH H2O->HCl Ester Carboxylate/Ester Aldehyde Aldehyde Intermediate Ester->Aldehyde Initial Reduction LiAlH4 LiAlH4 (excess) LiAlH4->Aldehyde OverReduction Potential Over-reduction (e.g., of Cbz group) LiAlH4->OverReduction Aldehyde->OverReduction Further Reduction

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow start Start Synthesis protection N-Protection Step start->protection check1 Low Yield or Impurities? protection->check1 troubleshoot1 Check Reagent Quality Control Moisture Optimize Base & Temp check1->troubleshoot1 Yes reduction Reduction Step check1->reduction No troubleshoot1->protection check2 Low Yield or Over-reduction? reduction->check2 troubleshoot2 Ensure Anhydrous Conditions Control Stoichiometry & Temp Optimize Quench Procedure check2->troubleshoot2 Yes purification Purification check2->purification No troubleshoot2->reduction check3 Purification Issues? purification->check3 troubleshoot3 Optimize Workup (Fieser) Adjust Chromatography Conditions check3->troubleshoot3 Yes end Pure Product check3->end No troubleshoot3->purification

Caption: A logical troubleshooting workflow for the synthesis.

References

Overcoming challenges in the purification of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials and byproducts from the protection step. These can include:

  • 4-(Hydroxymethyl)piperidine: The starting amine.

  • Benzyl chloroformate: The Cbz-protection reagent.

  • Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate or during the reaction.

  • Dibenzyl carbonate (di-Cbz): A common byproduct from the reaction of benzyl chloroformate with carbonate bases.

  • Over-alkylated or other side-products: Depending on the specific reaction conditions.

Q2: My purified this compound is an oil, but I have seen it described as a solid. How can I solidify it?

A2: this compound can sometimes be isolated as a viscous oil, especially if residual solvents or impurities are present. To induce solidification, you can try the following:

  • Trituration: Add a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. Stir vigorously. This can help to wash away impurities and encourage crystallization.

  • Seed Crystal: If you have a small amount of solid material, adding a seed crystal to the oil can initiate crystallization.

  • High Vacuum: Removing all traces of solvent under a high vacuum for an extended period can sometimes lead to solidification.

  • Recrystallization: A carefully chosen solvent system for recrystallization will yield a crystalline solid.

Q3: I am having trouble removing benzyl alcohol from my product. What is the best way to do this?

A3: Benzyl alcohol can be challenging to remove due to its relatively high boiling point and polarity similar to the product. Here are a few effective methods:

  • Aqueous Washes: Multiple washes of the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) followed by brine can help to partition the benzyl alcohol into the aqueous phase.

  • Column Chromatography: A well-optimized column chromatography protocol is very effective at separating benzyl alcohol from the desired product.

  • Distillation: While the product itself has a high boiling point, removal of the more volatile benzyl alcohol under reduced pressure may be possible, though care must be taken to avoid product degradation.

Troubleshooting Guides

Problem 1: Low Yield After Aqueous Workup
Possible Cause Suggested Solution
Product Emulsification Break the emulsion by adding brine or a small amount of a different organic solvent. Centrifugation can also be effective.
Product Solubility in Aqueous Layer The product has some water solubility. Minimize the volume of aqueous washes and back-extract the aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover dissolved product.
Incomplete Extraction Increase the number of extractions with the organic solvent to ensure complete removal of the product from the aqueous phase.
Product Hydrolysis If the aqueous washes are too acidic or basic, or if there is prolonged contact time, the carbamate group could be susceptible to hydrolysis. Ensure washes are performed with mild reagents and are not overly vigorous or lengthy.
Problem 2: Difficulty with Recrystallization (Oiling Out)
Possible Cause Suggested Solution
Solvent System is Too Non-Polar The product is precipitating too quickly as an oil. Add a slightly more polar co-solvent to the hot solution to increase solubility and allow for slower cooling and crystal formation.
Cooling Rate is Too Fast Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often leads to oiling out.
Presence of Impurities Impurities can inhibit crystal lattice formation. Try to pre-purify the crude material by a quick filtration through a plug of silica gel before attempting recrystallization.
Inappropriate Solvent Choice The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Experiment with different solvent systems. A good starting point is a mixture of a polar solvent (like ethyl acetate or isopropanol) and a non-polar solvent (like hexanes or heptane).
Problem 3: Poor Separation During Column Chromatography
Possible Cause Suggested Solution
Incorrect Mobile Phase Polarity If the product and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are not moving from the baseline (low Rf), increase the polarity.
Column Overloading Too much crude material on the column will lead to broad peaks and poor separation. Use an appropriate amount of silica gel for the amount of material being purified (a general rule of thumb is a 50:1 to 100:1 weight ratio of silica to crude product).
Co-elution of Impurities Some impurities may have very similar polarity to the product. Consider using a different solvent system or a different stationary phase (e.g., alumina). A shallower gradient during elution can also improve separation.
Sample Application Ensure the crude sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. This will lead to sharper peaks.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: A common and effective solvent system for the recrystallization of this compound is a mixture of ethyl acetate and hexanes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • While the solution is still hot, slowly add hexanes until the solution becomes slightly turbid (cloudy).

    • Add a few drops of hot ethyl acetate until the solution becomes clear again.

    • Allow the flask to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

    • Dry the crystals under vacuum.

Parameter Value
Solvent System Ethyl Acetate / Hexanes
Expected Purity >98% (by HPLC/NMR)
Expected Form White to off-white crystalline solid
Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the low-polarity mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the product.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% -> 50%)
Typical Elution of Product (Rf) ~0.3-0.5 in 30-40% Ethyl Acetate/Hexanes

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound + Impurities) workup Aqueous Workup (e.g., NaHCO3 wash) synthesis->workup Initial Cleanup chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) workup->chromatography Primary Purification recrystallization Recrystallization (EtOAc/Hexanes) chromatography->recrystallization Final Polishing analysis Purity & Identity Check (NMR, HPLC, MS) recrystallization->analysis pure_product Pure Product (>98%) analysis->pure_product Verification

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_tree cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product After Initial Workup oily_product Product is an oil? start->oily_product impurity_check Major impurities by TLC/NMR? oily_product->impurity_check No, it's a solid triturate Triturate with Hexanes/Ether oily_product->triturate Yes recrystallize Recrystallize (EtOAc/Hexanes) impurity_check->recrystallize No, minor impurities column Column Chromatography impurity_check->column Yes triturate->recrystallize adjust_column Adjust Column Conditions (gradient, loading) column->adjust_column Poor Separation

Caption: A decision tree for troubleshooting common purification issues.

Optimization of reaction parameters for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the optimization of reaction parameters for the synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. This process typically involves the reduction of a carboxylic acid precursor, namely 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the reduction of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is generally the reagent of choice for this transformation, carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1][2][3][4]

Q2: Why is Sodium Borohydride (NaBH₄) not recommended for this reduction?

A2: Sodium borohydride is not reactive enough to reduce carboxylic acids.[1][4] The deprotonation of the carboxylic acid by the hydride reagent forms a carboxylate salt, which is less electrophilic and requires a very strong reducing agent like LiAlH₄ for the reduction to proceed.[1]

Q3: What are the critical reaction parameters to control for optimal results?

A3: Key parameters to optimize include:

  • Purity of Reagents and Solvent: The use of anhydrous solvents and high-purity starting materials is crucial, as LiAlH₄ reacts violently with water.[4][5]

  • Reaction Temperature: The reaction is typically started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then may be warmed to room temperature or refluxed to ensure completion.

  • Molar Ratio of Reducing Agent: An excess of LiAlH₄ is required because it first reacts as a base with the acidic proton of the carboxylic acid before acting as a nucleophilic reducing agent.[1]

  • Work-up Procedure: The quenching of excess LiAlH₄ and the hydrolysis of the resulting aluminum salts must be performed carefully to avoid emulsions and to facilitate product isolation.[5][6][7][8][9]

Q4: Can the benzyloxycarbonyl (Cbz) protecting group be cleaved during the reduction with LiAlH₄?

A4: The Cbz group is generally stable under the conditions of LiAlH₄ reduction. However, prolonged reaction times at elevated temperatures or harsh work-up conditions could potentially lead to its cleavage. Standard procedures for this reduction do not typically affect the Cbz group.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive LiAlH₄ due to improper storage or handling. 2. Wet solvent or glassware. 3. Insufficient amount of LiAlH₄.1. Use a fresh, unopened container of LiAlH₄ or test the activity of the current batch. 2. Ensure all glassware is oven-dried and the solvent is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the molar equivalents of LiAlH₄. A 2-3 fold excess is often recommended.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Poor solubility of the starting material.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or gently refluxing the mixture.[2][10] 2. Use a solvent in which the starting material is more soluble, such as THF.
Formation of Side Products 1. Over-reduction or cleavage of the Cbz group. 2. Contamination in the starting material.1. Avoid excessive heating or prolonged reaction times. Maintain controlled temperatures. 2. Purify the starting 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid before the reduction.
Difficult Work-up (Emulsion Formation) 1. Improper quenching of the reaction. 2. Formation of gelatinous aluminum salts.1. Follow a careful, dropwise quenching procedure at 0 °C. 2. Employ the Fieser work-up method: for 'x' grams of LiAlH₄ used, sequentially add x mL of water, x mL of 15% aqueous NaOH, and then 3x mL of water.[7][9] Stirring until a white, filterable precipitate forms.[6][7] 3. Alternatively, quenching with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can effectively break up aluminum emulsions.[8][9]
Product Purity Issues 1. Incomplete removal of aluminum salts. 2. Co-elution with impurities during chromatography.1. Ensure the work-up procedure effectively precipitates and removes all aluminum salts. Adding anhydrous magnesium sulfate and stirring before filtration can help.[6][7] 2. Optimize the solvent system for column chromatography to achieve better separation.

Experimental Protocols

Proposed Synthesis of this compound via LiAlH₄ Reduction

This protocol is a general guideline based on standard procedures for the reduction of carboxylic acids.

Materials:

  • 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add a solution of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C.

  • Reaction: After the initial addition, the reaction mixture can be stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction progress should be monitored by TLC. If the reaction is sluggish, it can be gently refluxed until the starting material is consumed.

  • Quenching and Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

      • x mL of water

      • x mL of 15% aqueous NaOH

      • 3x mL of water

    • Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour, or until a granular white precipitate forms.

    • Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®. Wash the filter cake with THF or ethyl acetate.

  • Isolation and Purification:

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters for LiAlH₄ Reduction

ParameterRecommended Range/ValueRationale
Starting Material 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acidPrecursor with the desired carbon skeleton and protecting group.
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)A strong reducing agent capable of reducing carboxylic acids to primary alcohols.[1][3][4]
Molar Ratio (LiAlH₄:Acid) 2.0 - 3.0 : 1.0An excess is required to neutralize the acidic proton and for the reduction.[1]
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required as LiAlH₄ reacts with protic solvents.[4]
Temperature 0 °C to refluxInitial addition at low temperature for safety, followed by warming to ensure reaction completion.
Reaction Time 2 - 12 hoursMonitored by TLC until completion.
Work-up Procedure Fieser Method or Rochelle's SaltTo effectively quench the reaction and remove aluminum salts, preventing emulsions.[7][8][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Starting Material in Anhydrous THF addition Slowly Add Acid Solution to LiAlH4 at 0 °C start->addition reagents Prepare LiAlH4 Suspension in Anhydrous THF reagents->addition stir Stir and Monitor by TLC addition->stir quench Quench Reaction at 0 °C stir->quench filter Filter to Remove Aluminum Salts quench->filter concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality (LiAlH4, Anhydrous Solvent) start->check_reagents Yes workup_issue Work-up Issues (Emulsion)? start->workup_issue No check_conditions Optimize Reaction Conditions (Time, Temperature, Molar Ratio) check_reagents->check_conditions check_conditions->workup_issue fieser Use Fieser Method or Rochelle's Salt workup_issue->fieser Yes purity_issue Product Purity Issues? workup_issue->purity_issue No fieser->purity_issue repurify Optimize Chromatography Conditions purity_issue->repurify Yes success Successful Synthesis purity_issue->success No repurify->success

Caption: Troubleshooting decision tree for the synthesis optimization.

References

Stability and degradation issues of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability and degradation issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] For extended storage, maintaining a cool, dark, and dry environment is crucial.[2] Some suppliers recommend storage at 2-8°C or even under -20°C in an inert atmosphere for analogous compounds.[3][4] Always refer to the supplier's specific recommendations.

Q2: I am observing a decrease in the peak area of my compound during HPLC analysis over time. What could be the cause?

A2: A decreasing peak area in chromatographic analysis often indicates degradation of the compound.[2] this compound contains a carbamate linkage and a piperidine ring, which can be susceptible to degradation under certain conditions.[2][5] Potential causes include hydrolysis, oxidation, or thermal degradation. It is advisable to conduct forced degradation studies to understand the stability of the molecule under your specific experimental conditions.[2][5]

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the benzyloxycarbonyl (Cbz) group.[5][6]

  • Oxidation: The tertiary amine within the piperidine ring is prone to oxidation, which could lead to the formation of an N-oxide or ring-opened products.[2][7][8]

  • Thermal Degradation: At elevated temperatures, carbamates can decompose.[9][10] For benzyl carbamates, this can lead to the formation of benzyl alcohol and piperidine-4-methanol, or potentially decarboxylation.

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation, often through radical mechanisms.[2]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Appearance of new, unexpected peaks in HPLC/LC-MS analysis. Degradation of the compound.1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks correspond to these degradants.[2]2. Adjust experimental conditions to minimize degradation (e.g., control pH, temperature, and light exposure).[2]
Inconsistent results in bioassays or chemical reactions. Compound instability under assay/reaction conditions.1. Evaluate the stability of the compound in the specific buffers, solvents, and temperature used in your experiment.2. Prepare fresh solutions of the compound immediately before use.3. If degradation is confirmed, consider using a more stable analog or adding stabilizers if compatible with your experiment.
Discoloration or change in the physical appearance of the solid compound. Potential degradation due to improper storage or exposure to light/air.1. Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2]2. Use amber vials or protect from light to prevent photodegradation.[2]

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a compound.[5] The following table provides an example of results from a hypothetical forced degradation study on this compound, aiming for a target degradation of 5-20%.[5]

Stress Condition Conditions Time % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acidic Hydrolysis 0.1 M HCl at 60°C24 hours15%4-(Hydroxymethyl)piperidine, Benzyl alcohol, Carbon dioxide
Basic Hydrolysis 0.1 M NaOH at RT8 hours20%4-(Hydroxymethyl)piperidine, Benzyl alcohol, Carbon dioxide
Oxidative Degradation 3% H₂O₂ at RT48 hours10%This compound N-oxide
Thermal Degradation 80°C (solid state)72 hours8%Benzyl alcohol, 4-(Hydroxymethyl)piperidine
Photolytic Degradation ICH Q1B conditions24 hours5%Various minor photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol or acetonitrile.[5]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light.[2][5]

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C.[2]

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[2]

3. Analysis:

  • At specified time points, withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration for analysis by a stability-indicating HPLC method. The method should be validated to separate the parent compound from all significant degradation products.[5]

Visualizations

Potential Degradation Pathways A This compound B 4-(Hydroxymethyl)piperidine + Benzyl Alcohol + CO2 A->B Hydrolysis (Acid/Base) C This compound N-oxide A->C Oxidation (e.g., H2O2) D Ring-Opened Products C->D Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC/LC-MS Analysis H->I J Characterize Degradants I->J

Caption: General workflow for conducting a forced degradation study.

Troubleshooting Logic Start Inconsistent Results or New Peaks Observed? CheckStorage Verify Storage Conditions (Cool, Dark, Dry) Start->CheckStorage Yes CheckPurity Check Initial Purity of the Compound Start->CheckPurity No ForcedDegradation Perform Forced Degradation Study CheckStorage->ForcedDegradation CheckPurity->ForcedDegradation IdentifyDegradants Identify Degradation Products ForcedDegradation->IdentifyDegradants ModifyConditions Modify Experimental Conditions (pH, Temp, Light) IdentifyDegradants->ModifyConditions UseFresh Prepare Solutions Freshly IdentifyDegradants->UseFresh End Problem Resolved ModifyConditions->End UseFresh->End

Caption: Troubleshooting decision tree for stability issues.

References

Troubleshooting guide for reactions involving Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.

Section 1: Oxidation of this compound to Benzyl 4-formylpiperidine-1-carboxylate

The oxidation of the primary alcohol in this compound to the corresponding aldehyde is a crucial step in the synthesis of many pharmaceutical intermediates. Below are troubleshooting guides for two common oxidation methods: Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation.

Frequently Asked Questions (FAQs) - Oxidation

Q1: My Swern oxidation is giving a low yield of the desired aldehyde. What are the possible causes?

A1: Low yields in Swern oxidations can stem from several factors. A common issue is the degradation of the active oxidant due to improper temperature control; the reaction must be kept below -60 °C during the activation of DMSO with oxalyl chloride to avoid side reactions.[1] Another possibility is the premature addition of triethylamine before the alcohol has fully reacted with the chloro(dimethyl)sulfonium chloride intermediate, which can lead to the formation of an alkoxythiomethyl ether side product.[2] Ensure all reagents are anhydrous, as water can quench the reactive intermediates.

Q2: I am observing the formation of a carboxylic acid byproduct in my oxidation reaction. How can I prevent this?

A2: Over-oxidation to the carboxylic acid is less common with Swern and DMP oxidations compared to chromium-based reagents, as they are generally selective for the aldehyde.[2][3][4] However, if you are using a different oxidant, ensure you are using a mild one, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known to stop at the aldehyde stage.[4][5] For Swern and DMP, ensure the workup is not overly oxidative.

Q3: The purification of the final aldehyde is proving difficult. Are there any recommended procedures?

A3: The product, Benzyl 4-formylpiperidine-1-carboxylate, can be purified by column chromatography on silica gel. A more specific method for separating aldehydes from reaction mixtures is to form a water-soluble bisulfite adduct.[6] The aldehyde can be extracted into an aqueous sodium bisulfite solution, washed to remove non-aldehydic impurities, and then the aldehyde can be regenerated by treatment with a base like sodium carbonate.[6]

Troubleshooting Workflow for Low-Yield Oxidation

Troubleshooting_Oxidation start Low Yield of Aldehyde check_temp Was the reaction temperature maintained below -60°C during activation? start->check_temp check_reagents Were all reagents and solvents anhydrous? check_temp->check_reagents Yes temp_issue Side reactions likely occurred. Repeat with strict temperature control. check_temp->temp_issue No check_addition Was triethylamine added after the alcohol addition in the Swern protocol? check_reagents->check_addition Yes moisture_issue Water quenched reactive species. Use anhydrous conditions. check_reagents->moisture_issue No check_dmp_quality Is the Dess-Martin Periodinane fresh and active? check_addition->check_dmp_quality Yes (for Swern) addition_issue Alkoxythiomethyl ether formation is possible. Follow the correct order of addition. check_addition->addition_issue No other_issues Consider incomplete reaction or purification issues. check_dmp_quality->other_issues Yes (for DMP) dmp_issue DMP may have decomposed. Use a fresh batch. check_dmp_quality->dmp_issue No

Caption: Troubleshooting flowchart for low-yield oxidation reactions.

Experimental Protocols

Protocol 1: Swern Oxidation [1][2][7][8][9][10]

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere, cool the solution to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.5-3.0 equivalents) in anhydrous DCM, ensuring the internal temperature does not rise above -60 °C. Stir for 15-30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise. Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0-7.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C before allowing the reaction to warm to room temperature.

  • Quench the reaction with water and perform an aqueous workup. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation [3][11][12][13][14]

  • To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM), add Dess-Martin Periodinane (1.2-1.5 equivalents) in one portion at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude aldehyde can be purified by flash column chromatography.

Data Presentation: Comparison of Oxidation Methods
FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Typical Reagents Oxalyl chloride, DMSO, TriethylamineDess-Martin Periodinane
Temperature -78 °C to room temperature[2]Room temperature[13]
Reaction Time 1-3 hours2-4 hours[12]
Advantages Inexpensive reagents, high yields.Mild conditions, high chemoselectivity, simple workup.[3][13]
Disadvantages Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[1][2]Reagent is expensive and potentially explosive.[12]
Common Side Products Alkoxythiomethyl ethers, products from Pummerer rearrangement if temperature is not controlled.[2]Iodane byproducts that need to be removed during workup.

Section 2: Deprotection of the Benzyl Carbamate (Cbz group)

The removal of the Cbz (benzyloxycarbonyl) protecting group from the piperidine nitrogen is a common step to liberate the secondary amine for further functionalization. The most common method is catalytic hydrogenation.

Frequently Asked Questions (FAQs) - Deprotection

Q1: My catalytic hydrogenation for Cbz deprotection is very slow or incomplete. What could be the issue?

A1: Several factors can hinder catalytic hydrogenation. The catalyst (e.g., Palladium on carbon, Pd/C) may be old or inactive.[15] Amines, especially the product, can sometimes act as a catalyst poison.[16] In such cases, adding a small amount of a non-nucleophilic acid like acetic acid can help by protonating the amine, which can increase the reaction rate.[16] Ensure vigorous stirring to facilitate the mass transfer of hydrogen gas to the catalyst surface.

Q2: I am observing side products in my debenzylation reaction. What are they and how can I avoid them?

A2: A common side reaction, particularly when using alcoholic solvents like methanol or ethanol, is N-alkylation of the newly formed secondary amine by the aldehyde generated from the solvent.[17] To circumvent this, consider using a non-alcoholic solvent or 2,2,2-trifluoroethanol, which is less prone to oxidation.[17] If the substrate contains other reducible functional groups (e.g., alkenes, nitro groups), they may also be reduced. In such cases, alternative deprotection methods might be necessary.

Q3: Are there alternative methods to catalytic hydrogenation for Cbz deprotection?

A3: Yes, if your substrate is sensitive to hydrogenation, you can use acidic conditions, such as 33% hydrogen bromide in acetic acid (HBr/AcOH).[18] This method is effective but harsh and may not be suitable for acid-labile compounds. For substrates with sensitive functional groups that are incompatible with both hydrogenation and strong acids, nucleophilic cleavage using thiols has been reported as a mild alternative.

Decision Tree for Cbz Deprotection Method Selection

Deprotection_Decision start Select Cbz Deprotection Method q1 Does the substrate have other reducible groups (e.g., alkenes, nitro groups)? start->q1 hydrogenation Catalytic Hydrogenation (H₂/Pd/C or Transfer Hydrogenation) is the preferred method. q1->hydrogenation No q2 Is the substrate stable to strong acids? q1->q2 Yes acid_cleavage Use Acidic Cleavage (e.g., HBr/AcOH). q2->acid_cleavage Yes nucleophilic_cleavage Consider milder, alternative methods like nucleophilic cleavage with thiols. q2->nucleophilic_cleavage No

Caption: Decision tree for selecting a suitable Cbz deprotection method.

Experimental Protocols

Protocol 3: Catalytic Transfer Hydrogenation [19][20][21]

  • In a round-bottom flask, dissolve this compound (or its derivative) (1.0 equivalent) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • To this suspension, add ammonium formate (4-5 equivalents) in one portion.

  • Reflux the reaction mixture and monitor by TLC. Reactions are often complete within 10-30 minutes.

  • After completion, cool the mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

Data Presentation: Comparison of Cbz Deprotection Methods
MethodReagents/CatalystSolventTemperatureTypical Reaction TimeTypical YieldNotes
Catalytic Hydrogenation H₂ (balloon), 10% Pd/CMethanolRoom Temp.1-16 hours>90%Most common and clean method.[18][22]
Catalytic Transfer Hydrogenation Ammonium Formate, 10% Pd/CMethanolReflux10-30 minutes85-95%Avoids the use of flammable H₂ gas.[19][20]
Acidic Cleavage 33% HBr in Acetic AcidAcetic AcidRoom Temp.2-16 hoursVariableUseful for substrates with hydrogenation-sensitive groups.[18]

Section 3: Reductive Amination

After deprotection of the Cbz group, the resulting piperidine derivative can undergo reductive amination with an aldehyde or ketone to form a new carbon-nitrogen bond.

Frequently Asked Questions (FAQs) - Reductive Amination

Q1: My reductive amination is not going to completion, and I observe the imine/enamine intermediate. What should I do?

A1: Incomplete reduction of the iminium ion intermediate is a common issue. Ensure you are using a sufficient excess of the reducing agent, such as sodium triacetoxyborohydride (STAB). The reaction can also be slow; allowing for a longer reaction time or a slight increase in temperature might be necessary. The choice of solvent can also play a role; 1,2-dichloroethane (DCE) is often the preferred solvent for reductive aminations with STAB.[23][24]

Q2: I am getting dialkylation of my primary amine starting material. How can I prevent this?

A2: Dialkylation can be a problem when using a primary amine. To minimize this, a stepwise procedure can be employed. First, form the imine in a solvent like methanol, and then, in a separate step, add a reducing agent like sodium borohydride.[23][24] This can provide better control over the reaction compared to a one-pot procedure.

Experimental Protocol

Protocol 4: Reductive Amination with Sodium Triacetoxyborohydride (STAB) [23][24][25][26][27]

  • To a stirred solution of the secondary piperidine derivative (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in an anhydrous solvent like 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5-2.0 equivalents) in portions at room temperature.

  • If the amine starting material is a hydrochloride salt, a base such as triethylamine (1.0-1.2 equivalents) should be added.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

References

Technical Support Center: Enhancing the Purity of Synthesized Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during the synthesis and purification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of 4-(hydroxymethyl)piperidine with benzyl chloroformate in the presence of a base. Potential impurities include:

  • Unreacted Starting Materials: Residual 4-(hydroxymethyl)piperidine and benzyl chloroformate.

  • Over-alkylation/Di-substitution Products: Formation of compounds where the hydroxyl group of the product reacts with another molecule of benzyl chloroformate.

  • Byproducts from Benzyl Chloroformate: Benzyl alcohol and dibenzyl carbonate can form from the decomposition or side reactions of benzyl chloroformate.

  • Residual Solvents and Base: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate) and the base (e.g., triethylamine, sodium carbonate) may be present in the crude product.

Q2: My purified this compound is a colorless to pale yellow oil, but it is sometimes reported as a solid. Why is this?

A2: this compound has a relatively low melting point and can exist as either a solid or a viscous oil at or near room temperature. The presence of even small amounts of impurities can depress the melting point, causing it to remain in a liquid state. Thorough drying under high vacuum to remove residual solvents is crucial. If the product remains an oil after extensive drying, further purification is recommended.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective methods for determining the purity of this compound.

  • HPLC: A reverse-phase HPLC method can effectively separate the target compound from its impurities, allowing for quantification of purity.

  • NMR: 1H and 13C NMR spectroscopy can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to a reference standard.

Troubleshooting Guides

This section provides solutions to common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Workup

Symptom: The purity of the crude product after aqueous workup and solvent evaporation is below 90% as determined by HPLC or NMR.

Possible Causes & Solutions:

CauseSolution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting materials before workup.
Inefficient Extraction During the aqueous workup, ensure the pH is appropriately adjusted to maximize the partitioning of the product into the organic layer. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.
Emulsion Formation If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help break it. Centrifugation can also be effective for persistent emulsions.
Presence of Water-Soluble Impurities Wash the organic layer thoroughly with water and then brine to remove any water-soluble byproducts or residual base.
Issue 2: Difficulty with Recrystallization

Symptom: The compound "oils out" or fails to crystallize from the chosen solvent system.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, consider solvent systems like ethyl acetate/hexanes, acetone/water, or isopropanol/water.[1]
Cooling Too Rapidly Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[2]
Supersaturated Solution If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" of the pure compound to induce crystallization.[2][3]
High Impurity Load If the crude material is highly impure, it may inhibit crystallization. A preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary before attempting recrystallization.
Oiling Out This occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid. To remedy this, add more of the "good" solvent to the hot solution to lower the saturation point, and then allow it to cool slowly.[4]
Issue 3: Poor Separation During Column Chromatography

Symptom: The compound co-elutes with impurities, resulting in broad peaks or mixed fractions.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent is critical. For this compound on silica gel, a gradient elution starting with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-50% ethyl acetate in hexanes) is often effective.[5]
Column Overloading The amount of crude material loaded onto the column should be appropriate for the column size. A general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight.
Improper Column Packing Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
Sample Loading Technique Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a narrow band. For compounds with poor solubility in the eluent, a "dry loading" technique can be used.[6]
Peak Tailing For polar compounds like this, interactions with acidic silanol groups on the silica surface can cause tailing. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.[7]

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate/hexanes (e.g., 1:4 v/v) to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate (e.g., up to 50%). The optimal gradient should be determined by preliminary TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and carefully load it onto the top of the silica gel bed. Alternatively, use a dry loading method by adsorbing the crude product onto a small amount of silica gel.[6]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table summarizes the expected purity levels for this compound after different purification methods. These are typical values and may vary depending on the initial purity of the crude material and the optimization of the purification protocol.

Purification MethodStarting Purity (Typical)Final Purity (Expected)
Aqueous Workup 60-85%85-95%
Recrystallization >90%>98%
Column Chromatography 80-95%>99%

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product (Purity: 60-85%) workup Aqueous Workup (Wash with H₂O and Brine) crude->workup post_workup Post-Workup Product (Purity: 85-95%) workup->post_workup purity_check1 Purity Analysis (TLC, HPLC, NMR) post_workup->purity_check1 column Column Chromatography (Silica Gel, EtOAc/Hexanes) purity_check1->column Purity < 95% or multiple impurities recrystallization Recrystallization (e.g., EtOAc/Hexanes) purity_check1->recrystallization Purity > 90% and crystalline high_purity High Purity Product (Purity >99%) column->high_purity recrystallization->high_purity final_purity_check Final Purity Analysis (HPLC, NMR) high_purity->final_purity_check final_product Final Pure Product final_purity_check->final_product

Caption: A decision-making workflow for purifying this compound.

Troubleshooting_Recrystallization Troubleshooting Guide for Recrystallization start Attempt Recrystallization issue Problem Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Product Oils Out issue->oiling_out Yes success Successful Crystallization issue->success No solution1 Too much solvent? -> Evaporate some solvent. Supersaturated? -> Scratch flask or add seed crystal. no_crystals->solution1 solution2 Cooling too fast? -> Reheat and cool slowly. High impurity content? -> Pre-purify by column chromatography. Inappropriate solvent? -> Re-evaluate solvent system. oiling_out->solution2

Caption: A troubleshooting guide for common issues in recrystallization.

References

Identifying and removing common impurities in Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. The information provided addresses common impurities, their identification, and methods for removal.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your experiments.

Problem 1: My final product shows a low melting point and a broad peak in the HPLC analysis.

This often indicates the presence of impurities. The following table outlines potential impurities based on the synthetic route used.

Synthetic RoutePotential ImpurityStructureCommon Analytical Signal
N-Benzyloxycarbonylation4-(Hydroxymethyl)piperidineC6H13NOAppears at a much earlier retention time in reverse-phase HPLC.
N-BenzyloxycarbonylationBenzyl AlcoholC7H8OCan be detected by GC-MS and may co-elute with the solvent front in some HPLC methods.
N-BenzyloxycarbonylationDibenzyl CarbonateC15H14O3May appear as a late-eluting peak in HPLC.
N-BenzyloxycarbonylationBenzyl ChloroformateC8H7ClO2Highly reactive and may not be observed directly, but its degradation products might be present.
Reduction of Aldehyde/EsterBenzyl 4-formylpiperidine-1-carboxylateC14H17NO3Will have a different retention time in HPLC, likely close to the main product.
Reduction of Aldehyde/EsterN-Benzyl-4-piperidinemethanolC13H19NOA potential over-reduction product, may require specific HPLC or GC-MS conditions to separate.
GeneralResidual Solvents (e.g., Toluene, Ethyl Acetate, Methanol)VariesBest detected by Headspace GC-MS.

Solution:

To remove these impurities, consider the following purification methods:

  • Column Chromatography: Silica gel chromatography is an effective method for separating the target compound from most of the listed impurities. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, can provide good separation.

  • Recrystallization: This technique can be highly effective for removing small amounts of impurities. Suitable solvent systems for this compound include:

    • Hexane/Ethyl Acetate

    • Ethanol/Water

    • Toluene

Problem 2: I see an unexpected peak in my GC-MS analysis after derivatization.

Derivatization is sometimes used to improve the volatility and peak shape of polar molecules like this compound for GC-MS analysis. However, this process can sometimes introduce its own set of issues.

Possible Cause:

  • Incomplete Derivatization: Not all of the analyte has reacted with the derivatizing agent, leading to a peak for the underivatized compound.

  • Side Reactions: The derivatizing agent may react with other functional groups or impurities in the sample.

  • Degradation: The derivatization conditions (e.g., high temperature) may cause the analyte to degrade.

Solution:

  • Optimize Derivatization Conditions: Adjust the reaction time, temperature, and amount of derivatizing agent.

  • Use an Alternative Derivatizing Agent: Different agents have different reactivities and selectivities.

  • Analyze without Derivatization: If possible, try to optimize the GC-MS method to analyze the compound directly. This may involve using a more polar column or a lower injection temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercially available this compound?

The impurity profile can vary depending on the synthetic route employed by the manufacturer. However, common impurities to look out for are unreacted starting materials such as 4-(hydroxymethyl)piperidine (from the N-benzyloxycarbonylation route) or Benzyl 4-formylpiperidine-1-carboxylate (from the reduction route). Residual solvents from the purification process are also frequently present.

Q2: How can I quickly assess the purity of my sample?

Thin-Layer Chromatography (TLC) is a quick and simple method for a preliminary purity assessment. By running your sample alongside the starting materials on a silica gel plate with an appropriate solvent system (e.g., ethyl acetate/hexane 1:1), you can get a qualitative idea of the presence of impurities. For quantitative analysis, HPLC-UV is the recommended method.

Q3: Is it necessary to remove the N-benzyloxycarbonyl (Cbz) protecting group, and what impurities can this introduce?

The Cbz group is a common protecting group for amines. Its removal is often necessary for subsequent synthetic steps. The most common method for Cbz deprotection is catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst). Impurities that can be introduced during this step include unreacted starting material and byproducts from side reactions if the reaction conditions are not carefully controlled.

Q4: What is the best way to store this compound to prevent degradation?

It is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container. Exposure to light, moisture, and air can lead to degradation over time.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This method is suitable for determining the purity of the compound and identifying non-volatile impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Trifluoroacetic Acid (B).

    • Start with 95% B, and ramp to 95% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Analysis of this compound

This method is useful for identifying volatile impurities and residual solvents.

  • Column: Non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL. For residual solvent analysis, headspace sampling is recommended.

Protocol 3: Recrystallization for Purification

This protocol provides a general procedure for purifying this compound.

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., hexane/ethyl acetate).

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: HPLC Retention Times of this compound and Potential Impurities

CompoundApproximate Retention Time (min)
4-(Hydroxymethyl)piperidine2-4
Benzyl Alcohol5-7
This compound 12-15
Benzyl 4-formylpiperidine-1-carboxylate13-16
Dibenzyl Carbonate18-22

Note: Retention times are approximate and can vary depending on the specific HPLC conditions and column used.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification start Starting Materials reaction Chemical Reaction (N-Benzyloxycarbonylation or Reduction) start->reaction crude Crude Product reaction->crude tlc TLC Analysis crude->tlc Quick Screen hplc HPLC-UV Analysis crude->hplc Quantitative Analysis gcms GC-MS Analysis crude->gcms Volatile Impurities column Column Chromatography crude->column recrystallization Recrystallization crude->recrystallization pure Pure Product column->pure recrystallization->pure

Caption: General experimental workflow for synthesis, analysis, and purification.

troubleshooting_logic start Impurity Detected? route Identify Synthetic Route start->route Yes end Pure Product start->end No n_cbz N-Benzyloxycarbonylation Impurities: - Unreacted Amine - Benzyl Alcohol - Dibenzyl Carbonate route->n_cbz N-Cbz reduction Reduction Impurities: - Unreacted Aldehyde/Ester - Over-reduction Products route->reduction Reduction purify Select Purification Method n_cbz->purify reduction->purify column Column Chromatography (For significant impurities) purify->column Major recrystallize Recrystallization (For minor impurities) purify->recrystallize Minor column->end recrystallize->end

Caption: Troubleshooting logic for identifying and removing impurities.

Best practices for handling and storing sensitive Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (also known as N-Cbz-4-hydroxymethylpiperidine) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent moisture ingress and exposure to atmospheric components.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or glasses with side shields, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or dust.[1][2]

Q3: What are the main chemical hazards associated with this compound?

A3: this compound may cause skin and eye irritation.[3] In case of contact, flush the affected area with plenty of water. If irritation persists, seek medical attention.

Q4: Is the Cbz (benzyloxycarbonyl) protecting group stable under various reaction conditions?

A4: The Cbz protecting group is known for its stability across a range of chemical conditions, including basic and most aqueous acidic media.[4] However, it is sensitive to strong acidic conditions, such as hydrogen bromide in acetic acid, and can be cleaved.[4][5] It is also susceptible to removal by catalytic hydrogenation.[4]

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Low reaction yield Incomplete reaction; degradation of starting material; suboptimal reaction conditions.- Ensure the starting material is pure and dry. - Optimize reaction temperature and time. - Use fresh, high-quality reagents and solvents.
Presence of impurities in the final product Side reactions; incomplete reaction; degradation of the product during workup or purification.- Monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of side products. - Adjust workup procedures to minimize product degradation (e.g., use of mild acids/bases, lower temperatures). - Employ appropriate purification techniques such as column chromatography with a suitable solvent system. For basic compounds like piperidines that may show tailing on silica gel, consider adding a small percentage of a basic modifier like triethylamine to the eluent.[6]
Unexpected deprotection of the Cbz group The reaction conditions are too harsh (e.g., strongly acidic or involve a catalyst that facilitates hydrogenolysis).- If acidic conditions are necessary, use milder acids or buffer the reaction mixture. - If using a metal catalyst, ensure it is not one that will readily cleave the Cbz group (e.g., avoid palladium on carbon with a hydrogen source if deprotection is not desired).[4]
Difficulty in removing the Cbz protecting group Inefficient catalyst or reaction conditions for deprotection.- For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and use an appropriate solvent like methanol or ethanol.[4] - If using acidic conditions, HBr in acetic acid is an effective reagent for Cbz cleavage.[4][5]
Compound appears discolored or has an unusual odor Degradation of the compound due to improper storage or handling.- Discard the degraded material and obtain a fresh supply. - Always store the compound under the recommended conditions.

Experimental Protocols

Example Protocol: Oxidation of this compound to Benzyl 4-formylpiperidine-1-carboxylate

This protocol is based on a general oxidation procedure for similar alcohols and should be optimized for specific experimental setups.

Materials:

  • This compound

  • Oxidizing agent (e.g., Dess-Martin periodinane, or a Swern oxidation system using oxalyl chloride and DMSO)

  • Anhydrous dichloromethane (DCM) as solvent

  • Triethylamine (for Swern oxidation)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure (Conceptual Outline based on Swern Oxidation):

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C.

  • After stirring for a short period, add a solution of this compound in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction mixture at -78 °C for the appropriate time, monitoring the reaction progress by TLC.

  • After the reaction is complete, add triethylamine to the mixture to quench the reaction.

  • Allow the reaction mixture to warm to room temperature.

  • Add water to the reaction mixture and separate the organic layer.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Issues start Experiment with Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impurity Impurity Detected issue->impurity Yes deprotection Unexpected Deprotection issue->deprotection Yes success Successful Outcome issue->success No check_reagents Check Reagent Quality and Reaction Conditions low_yield->check_reagents optimize_purification Optimize Purification (e.g., add base to eluent) impurity->optimize_purification modify_conditions Modify Reaction Conditions (milder acid/base, different catalyst) deprotection->modify_conditions check_reagents->start Re-run Experiment optimize_purification->start Re-purify or Re-run modify_conditions->start Re-run Experiment

Caption: A logical workflow for troubleshooting common experimental issues.

StorageAndHandling Best Practices for Handling and Storage compound This compound storage Storage compound->storage handling Handling compound->handling storage_conditions Cool, Dry, Well-Ventilated Area 2-8°C for Long-Term Tightly Sealed Container storage->storage_conditions handling_ppe Personal Protective Equipment (PPE) - Gloves - Safety Goggles - Lab Coat handling->handling_ppe handling_env Work Environment - Well-Ventilated Area - Chemical Fume Hood handling->handling_env

Caption: Key considerations for the safe storage and handling of the compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a key building block in the synthesis of a variety of pharmaceutical compounds. Its piperidine core and protected hydroxyl functionality make it a versatile intermediate for the construction of more complex molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct Reduction of Carboxylic AcidRoute 2: Esterification Followed by Reduction
Starting Material Piperidine-4-carboxylic acidPiperidine-4-carboxylic acid
Number of Steps 23
Overall Yield ~81%~64% (estimated)
Key Reagents Benzyl chloroformate, Borane-THF complexBenzyl chloroformate, Thionyl chloride, Lithium aluminum hydride
Key Considerations Fewer steps, higher overall yield.Requires an additional esterification step.

Synthetic Pathways Overview

The two routes detailed below both commence with the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group. They then diverge, with one path involving the direct reduction of the carboxylic acid and the other proceeding through an ester intermediate.

SynthesisComparison cluster_0 Starting Material cluster_1 Route 1 cluster_2 Route 2 A Piperidine-4-carboxylic acid B 1-(Benzyloxycarbonyl)piperidine- 4-carboxylic acid A->B Benzyl chloroformate Yield: 96% D 1-(Benzyloxycarbonyl)piperidine- 4-carboxylic acid A->D Benzyl chloroformate Yield: 96% C Benzyl 4-(hydroxymethyl)piperidine- 1-carboxylate B->C Borane-THF Yield: ~84% E Benzyl 1-(benzyloxycarbonyl)piperidine- 4-carboxylate D->E Thionyl Chloride, Benzyl Alcohol Yield: 67% F Benzyl 4-(hydroxymethyl)piperidine- 1-carboxylate E->F LiAlH4 (Yield not specified)

Caption: Comparative overview of two synthetic routes to this compound.

Route 1: Direct Reduction of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

This two-step route offers a more direct pathway to the target molecule with a higher overall yield.

Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid [1]

  • To a solution of piperidine-4-carboxylic acid (25 g) in a mixture of tetrahydrofuran (THF, 75 mL) and water (75 mL), add sodium bicarbonate (30.8 g).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (38.9 mL) dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature for 5 hours.

  • Remove the THF under reduced pressure.

  • To the remaining aqueous residue, add water (200 mL) and wash with ethyl acetate (2 x 150 mL).

  • Acidify the aqueous phase with a dilute HCl solution and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) and concentrate under vacuum to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

  • Yield: 48.5 g (96%)[1]

Step 2: Reduction to this compound (Adapted from a similar N-Boc reduction)[2]

  • Dissolve 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (25 mmol) in anhydrous THF (50 mL) and cool the solution to 0°C in an ice bath.

  • Slowly add a 1M solution of borane-tetrahydrofuran complex in THF (25 mL, 25 mmol) over 30 minutes.

  • Stir the reaction mixture at 0°C overnight, then allow it to warm to room temperature and stir for an additional 6 hours.

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Add a solution of potassium carbonate (K₂CO₃) (5 g in 50 mL of water).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (2 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Purify the residue by flash column chromatography (eluent: 1:1 hexane:ethyl acetate) to afford this compound as white crystals.

  • Yield: Approximately 84% (based on the analogous N-Boc derivative)[2]

Route 2: Esterification Followed by Reduction

This three-step route proceeds through an ester intermediate, which is then reduced to the target alcohol.

Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid [1]

This step is identical to Step 1 in Route 1.

  • Yield: 48.5 g (96%)[1]

Step 2: Synthesis of Benzyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate [1]

  • Cool a solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (48.5 g) in methanol (485 mL) to 0°C.

  • Add thionyl chloride (13.34 mL) dropwise to the solution.

  • Reflux the mixture for 20 minutes.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water (15 mL) and extract with ethyl acetate (2 x 150 mL).

  • Wash the combined organic extracts with water and saturated sodium chloride solution.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under vacuum to yield the ester.

  • Yield: 38 g (67%)[1]

Step 3: Reduction to this compound

  • Prepare a solution of Benzyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate in a suitable anhydrous ether solvent (e.g., THF, diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add a suspension of lithium aluminum hydride (LiAlH₄) in the same solvent.

  • Stir the reaction at 0°C and monitor for completion by TLC.

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting solid and wash with the ether solvent.

  • Dry the filtrate over anhydrous Na₂SO₄ and concentrate under vacuum to yield the crude product.

  • Purify by flash column chromatography if necessary.

  • Yield: While a specific yield for this reaction was not found in the literature, reductions of esters with LiAlH₄ are typically high-yielding.

Alternative Starting Point: Protection of 4-Hydroxymethylpiperidine

An alternative strategy involves starting with 4-hydroxymethylpiperidine and protecting the nitrogen atom with a Cbz group. This approach avoids the need for a reduction step.

AlternativeRoute A 4-Hydroxymethylpiperidine B Benzyl 4-(hydroxymethyl)piperidine- 1-carboxylate A->B Benzyl chloroformate, Base

Caption: A direct, one-step alternative synthesis route.

Conceptual Experimental Protocol (Adapted from N-Boc protection)
  • Dissolve 4-hydroxymethylpiperidine in a suitable solvent such as dichloromethane or a mixture of THF and water.

  • Add a base, such as triethylamine or sodium bicarbonate, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Extract the product into an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by chromatography if necessary.

Conclusion

For the synthesis of this compound, the direct reduction of the N-Cbz protected carboxylic acid (Route 1) appears to be the more efficient method due to its fewer steps and higher reported overall yield. However, the choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of reagents, scalability, and the desired purity of the final product. The alternative approach starting from 4-hydroxymethylpiperidine offers the most direct path, though optimization of reaction conditions and purification may be required.

References

Spectroscopic Analysis: A Comparative Guide to Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate and its tert-Butyl Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate and its commonly used alternative, tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is presented for researchers and professionals in drug discovery and chemical synthesis. This guide provides a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its spectroscopic signature provides crucial information for its identification and characterization. An understanding of this data is essential for quality control and for monitoring the progress of chemical reactions. For comparative purposes, we also present the spectroscopic data for tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, a widely used alternative N-protected piperidine derivative.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
This compoundCDCl₃Data not publicly available in the searched resources.
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateCDCl₃4.06 (br s, 2H), 3.60 (t, J = 6.5 Hz, 2H), 2.66 (br s, 2H), 1.64 (m, 4H), 1.45 (s, 9H), 1.25 (m, 3H)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compoundCDCl₃Data not publicly available in the searched resources.
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateCDCl₃154.7, 79.0, 67.8, 44.0, 39.4, 29.3, 28.5[1]

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorption Peaks (cm⁻¹)
This compoundFilmData not publicly available in the searched resources.
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateFilm3428, 2971, 2872, 1692, 1478, 1366, 1251, 1169, 1059[1]

Table 4: Mass Spectrometry Data

CompoundIonization Methodm/z (relative intensity)
This compoundESI-TOFData not publicly available in the searched resources.
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateESI-TOF[M+Na]⁺ calcd. for C₁₁H₂₁NNaO₃ 238.1419, found 238.1414[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A thin film of the neat compound was prepared on a potassium bromide (KBr) plate.

  • Data Acquisition: The IR spectrum was recorded using an FT-IR spectrometer. Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.

Signaling Pathway of Spectroscopic Information

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of a molecule.

Spectroscopic_Information_Pathway cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule Unknown Compound NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Formula MS->MolecularWeight Structure Final Structure Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure

Caption: Interrelationship of spectroscopic techniques in determining molecular structure.

References

A Comparative Guide to the Structural Validation of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and expected data for the structural validation of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate and its common derivatives. Due to the limited availability of public domain spectral data for the title compound, this guide leverages data from closely related analogues to provide a robust framework for researchers working with this class of molecules.

Introduction to Structural Validation

The precise structural elucidation of synthetic compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of this compound, a scaffold of interest in medicinal chemistry, unambiguous structural validation is critical to ensure the reliability of biological and pharmacological studies.[1][2] The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where applicable, X-ray Crystallography.

Comparative Analysis of Spectroscopic Data

This section presents a comparative summary of expected and reported spectroscopic data for this compound and its common N-substituted analogues: the tert-butoxycarbonyl (N-Boc) and ethyl variants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data Comparison

Compound NameBenzyl Group (Ar-H)Benzyl CH₂Piperidine Ring ProtonsCH₂OH
This compound (Expected) ~7.3 ppm (m, 5H)~5.1 ppm (s, 2H)1.1-1.8 ppm (m), 2.8-4.2 ppm (m)~3.5 ppm (d, 2H)
1-(4-methylbenzyl)piperidine [3]7.55-7.57 ppm (d, 2H), 7.50-7.52 ppm (d, 2H)3.76 ppm (s, 1H)1.77-1.89 ppm (m), 2.68 ppm (s)N/A
1-(3-methylbenzyl)piperidine [3]7.44-7.61 ppm (m, 4H)3.77 ppm (s, 1H)1.78-1.89 ppm (m), 2.70 ppm (s)N/A

¹³C NMR Spectroscopy Data Comparison

Compound NameBenzyl Group (Ar-C)Benzyl CH₂Piperidine Ring CarbonsCH₂OHCarbonyl (C=O)
This compound (Expected) ~127-137 ppm~67 ppm~29, 40, 44 ppm~67 ppm~155 ppm
1-(4-methylbenzyl)piperidine [3]128.6-135.7 ppm62.7 ppm24.1, 25.6, 53.9 ppmN/AN/A
1-(3-methylbenzyl)piperidine [3]125.8-138.5 ppm62.9 ppm24.1, 25.6, 53.9 ppmN/AN/A
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Fragmentation Patterns

For this compound (Molecular Weight: 249.31 g/mol ), the following fragments would be expected in an electron ionization (EI) mass spectrum:[2]

m/zFragment Identity
249[M]⁺ (Molecular ion)
91[C₇H₇]⁺ (Tropylium ion, characteristic of a benzyl group)
108[C₇H₈O]⁺ (Fragment from benzyl and oxygen)
142[M - C₇H₇O]⁺ (Loss of benzyloxy group)
218[M - CH₂OH]⁺ (Loss of hydroxymethyl group)

For comparison, the N-Boc analogue, tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, has a molecular weight of 215.29 g/mol .[4] Its fragmentation would be characterized by the loss of the Boc group. The ethyl analogue, Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, has a molecular weight of 187.24 g/mol .[5]

X-ray Crystallography

While no specific crystal structure for this compound is publicly available, studies on similar piperidine derivatives provide insight into the expected solid-state conformation.[6][7] The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the substituents (the benzyl carboxylate at the nitrogen and the hydroxymethyl group at the C4 position) will influence the crystal packing. Obtaining single crystals suitable for X-ray diffraction would provide definitive proof of the three-dimensional structure.[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable structural validation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to improve peak shape and ionization.

  • Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer with an electrospray ionization (ESI) source, typically in positive ion mode for piperidine derivatives.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other adducts. For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns.

Visualization of the Validation Workflow

The following diagrams illustrate the general workflow for the synthesis and structural validation of piperidine derivatives.

Structural_Validation_Workflow Workflow for Synthesis and Structural Validation cluster_synthesis Synthesis cluster_validation Structural Validation Reactants Starting Materials (e.g., 4-piperidine-methanol, Benzyl chloroformate) Reaction Chemical Synthesis Reactants->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR Submit for Analysis MS Mass Spectrometry (LC-MS, GC-MS) Purification->MS Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Final_Structure Final_Structure Data_Analysis->Final_Structure

Caption: A flowchart illustrating the key stages from synthesis to the final structural confirmation of a piperidine derivative.

Conclusion

References

A Comparative Analysis of the Biological Activities of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activity of analogs of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. The analysis focuses on key biological targets, including acetylcholinesterase (AChE) and sigma receptors, presenting quantitative data to facilitate structure-activity relationship (SAR) understanding. Detailed experimental protocols and visualizations of relevant signaling pathways and experimental workflows are provided to support further research and development in this area.

Comparative Biological Activity Data

The biological activities of various this compound analogs are summarized below. The data is categorized by the target and the type of biological activity observed.

Acetylcholinesterase (AChE) Inhibition

A series of N-benzylpiperidine derivatives have been evaluated for their potential as acetylcholinesterase inhibitors, a key target in the management of Alzheimer's disease. The following table summarizes the in vitro AChE inhibitory activity of selected analogs.

Compound IDR Group (Modification on Benzyl Ring)IC₅₀ (µM) for AChEReference
d5 2-hydroxy6.89[1]
d10 4-hydroxy3.22[1]
13e (Donepezil) 5,6-dimethoxy (on an indanone fused to the piperidine)0.0057[2]
19 2-[4-(benzoylamino)phthalimido]ethyl at piperidine-4-position0.0012[3]
21 2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl at piperidine-4-position0.00056[4]
28 N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)carboxamide at piperidine-4-position0.41[5]
20 N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) carboxamide at piperidine-4-position5.94[5]

Note: The core structure for compounds d5 and d10 is N-benzylpiperidine, while other compounds in the table have different substituents at the 4-position of the piperidine ring, included for comparative potency context.

Sigma Receptor Binding Affinity

Benzylpiperidine derivatives have also been investigated as ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer. The binding affinities (Ki) for sigma-1 (σ₁) and sigma-2 (σ₂) receptors are presented below.

Compound IDModificationKᵢ (nM) for σ₁ ReceptorKᵢ (nM) for σ₂ ReceptorSelectivity (σ₂/σ₁)Reference
1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2>1000>312.5
2 2-[4-(4-hydroxybenzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone24120050[6]
3 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-fluorophenylpiperazin-1-yl)ethanone4.3>1000>232.6[6]
5 2-[4-(4-fluorobenzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone434>1000>2.3[6]
2k 4-chlorobenzyl at piperidine N, tetrahydroquinoline carboxamide at piperidine-4-position3.71300351
Histone Deacetylase (HDAC) Inhibition

A study on Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate, a structural analog, has shown potential as a histone deacetylase (HDAC) inhibitor.[7]

Compound IDCore StructureBiological Activity
16 Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylateGood in vitro HDAC inhibitory potency

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against AChE.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.

Procedure:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), DTNB, and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and various concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding the AChE enzyme solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

  • Substrate Addition: Add the acetylthiocholine iodide solution to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control (enzyme activity without inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Sigma Receptor Binding Assay

This assay determines the binding affinity of test compounds for sigma receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the sigma receptors present in a tissue homogenate (e.g., rat liver).

Procedure:

  • Tissue Homogenate Preparation: Prepare a homogenate of a tissue rich in sigma receptors (e.g., rat liver) in a suitable buffer (e.g., Tris buffer, pH 8.0).

  • Reaction Mixture: In test tubes, combine the tissue homogenate, a known concentration of a radiolabeled sigma receptor ligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled known sigma receptor ligand.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to an untreated control. The IC₅₀ value, the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the biological activities of this compound analogs.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Reagents treatment Compound Treatment reagents->treatment cells Cell Culture cells->treatment incubation Incubation treatment->incubation measurement Measurement incubation->measurement calculation IC50/Ki Calculation measurement->calculation sar SAR Analysis calculation->sar

Caption: General experimental workflow for in vitro biological assays.

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis ACh Synthesis ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released Release AChE AChE ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding Inhibitor AChE Inhibitor (Piperidine Analog) Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal sigma_receptor_signaling Ligand Sigma Receptor Ligand (Piperidine Analog) SigmaR Sigma Receptor (σ₁) Ligand->SigmaR Binds to IonChannel Ion Channels (e.g., K+, Ca2+) SigmaR->IonChannel Modulates Kinase Protein Kinases (e.g., PKC, Akt) SigmaR->Kinase Modulates CaSignal Calcium Signaling SigmaR->CaSignal Modulates Neurotransmission Neurotransmitter Release IonChannel->Neurotransmission CellSurvival Cell Survival / Apoptosis Kinase->CellSurvival CaSignal->Neurotransmission CaSignal->CellSurvival

References

A Comparative Performance Benchmark: Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides a comprehensive performance benchmark of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of numerous pharmaceutical agents. Its performance is objectively compared with its common alternative, tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, in three critical synthetic transformations: tosylation, Swern oxidation, and the Mitsunobu reaction. The following data, protocols, and workflows are designed to facilitate informed decisions in selecting the optimal building block for specific research and development needs.

Introduction to the Building Blocks

This compound, protected with a carboxybenzyl (Cbz) group, and its tert-butoxycarbonyl (Boc) protected counterpart are versatile scaffolds in medicinal chemistry.[1][2] The choice between these two protecting groups can significantly influence reaction outcomes, yields, and deprotection strategies, thereby impacting the overall efficiency of a synthetic route. This guide explores the nuances of their reactivity in key functional group transformations.

Comparative Data Presentation

The following tables summarize the performance of this compound and its Boc-protected alternative in tosylation, Swern oxidation, and Mitsunobu reactions. The data is compiled from representative literature procedures and serves as a benchmark for what can be expected in a laboratory setting.

Table 1: Tosylation of the Hydroxymethyl Group

ParameterThis compound (Cbz-protected)tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Boc-protected)
Reagents TsCl, Pyridine, DCMTsCl, Pyridine, DCM
Temperature 0 °C to rt0 °C to rt
Reaction Time 4-6 hours4-6 hours
Typical Yield 85-95%90-98%
Notes The Cbz group is stable under these conditions.The Boc group is stable under these conditions.

Table 2: Swern Oxidation to the Aldehyde

ParameterThis compound (Cbz-protected)tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Boc-protected)
Reagents (COCl)₂, DMSO, Et₃N, DCM(COCl)₂, DMSO, Et₃N, DCM
Temperature -78 °C to rt-78 °C to rt
Reaction Time 2-4 hours2-4 hours
Typical Yield 80-90%85-95%
Notes The Cbz group is stable to Swern oxidation conditions.The Boc group is stable to Swern oxidation conditions.

Table 3: Mitsunobu Reaction with Phthalimide

ParameterThis compound (Cbz-protected)tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Boc-protected)
Reagents Phthalimide, PPh₃, DIAD, THFPhthalimide, PPh₃, DIAD, THF
Temperature 0 °C to rt0 °C to rt
Reaction Time 6-12 hours6-12 hours
Typical Yield 75-85%80-90%
Notes Reaction proceeds with inversion of configuration.Reaction proceeds with inversion of configuration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and scales.

General Procedure for Tosylation

To a solution of the N-protected 4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere is added pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the tosylated product.

General Procedure for Swern Oxidation

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere is added a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in DCM dropwise. The mixture is stirred for 30 minutes, after which a solution of the N-protected 4-(hydroxymethyl)piperidine (1.0 eq) in DCM is added dropwise. The resulting mixture is stirred for 1 hour at -78 °C. Triethylamine (Et₃N, 5.0 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude aldehyde is typically used in the next step without further purification.

General Procedure for Mitsunobu Reaction

To a solution of the N-protected 4-(hydroxymethyl)piperidine (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere is added diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 6-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired product.

Visualizing Synthetic Pathways and Workflows

To further clarify the experimental processes and the strategic decisions involved, the following diagrams are provided.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Intermediate Products start N-Protected 4-(hydroxymethyl)piperidine (Cbz or Boc) tosylation Tosylation (TsCl, Pyridine) start->tosylation swern Swern Oxidation ((COCl)₂, DMSO, Et₃N) start->swern mitsunobu Mitsunobu Reaction (Phthalimide, PPh₃, DIAD) start->mitsunobu tosyl_product N-Protected 4-(tosyloxymethyl)piperidine tosylation->tosyl_product aldehyde_product N-Protected piperidine-4-carbaldehyde swern->aldehyde_product phthalimide_product N-Protected 4-(phthalimidomethyl)piperidine mitsunobu->phthalimide_product

Caption: Reaction pathways for functional group transformation.

G cluster_workflow General Experimental Workflow setup Reaction Setup (Inert atmosphere, 0°C or -78°C) reagents Reagent Addition (Dropwise, controlled temperature) setup->reagents reaction Reaction Monitoring (TLC) reagents->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification

Caption: A generalized workflow for the described reactions.

G start Protecting Group Choice acid_stability Acid Stability Required? start->acid_stability hydrogenolysis_stability Hydrogenolysis Stability Required? acid_stability->hydrogenolysis_stability Yes choose_boc Choose Boc acid_stability->choose_boc No choose_cbz Choose Cbz hydrogenolysis_stability->choose_cbz No hydrogenolysis_stability->choose_boc Yes

Caption: Decision logic for selecting a protecting group.

Conclusion

Both this compound and its Boc-protected analog are highly effective building blocks in organic synthesis. The choice between the Cbz and Boc protecting groups will primarily depend on the planned deprotection strategy and the stability of other functional groups within the molecule. While the Boc group offers the convenience of acid-labile deprotection, the Cbz group provides robust stability towards acidic conditions and is readily removed by catalytic hydrogenolysis. This guide provides the necessary data and protocols to assist researchers in making an informed and strategic decision for their synthetic endeavors.

References

Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate and a Related Benzylpiperidine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the crystallographic data of a representative benzylpiperidine derivative, t-3-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, in the absence of publicly available data for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. Furthermore, a detailed, generalized experimental protocol for single-crystal X-ray diffraction of small organic molecules is presented, alongside a visual workflow of the process.

While specific crystallographic data for this compound is not currently available in open-access databases, the analysis of a structurally related compound offers valuable insights into the conformational possibilities and packing motifs that can be expected for this class of molecules. The piperidine scaffold is a common motif in medicinal chemistry, and understanding its structural nuances is crucial for rational drug design.[1]

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for t-3-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, providing a benchmark for the potential structural characteristics of similar benzylpiperidine compounds.

Crystallographic Parametert-3-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one[2]This compound
Chemical Formula C₂₄H₂₃NOC₁₄H₁₉NO₃
Molecular Weight 341.45 g/mol 249.31 g/mol
Crystal System MonoclinicData Not Available
Space Group P2₁/nData Not Available
Unit Cell Dimensions
a (Å)9.8918(5)Data Not Available
b (Å)30.6042(12)Data Not Available
c (Å)12.3878(6)Data Not Available
α (°)90Data Not Available
β (°)92.426(2)Data Not Available
γ (°)90Data Not Available
Volume (ų) 3746.8(3)Data Not Available
Z (Molecules per unit cell) 8Data Not Available
Calculated Density (Mg/m³) 1.211Data Not Available
Temperature (K) 178Data Not Available
Radiation Wavelength (Å) 0.71073 (Mo Kα)Data Not Available
Final R-factor 0.066Data Not Available

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like a benzylpiperidine derivative involves a meticulous experimental workflow. The following protocol outlines the key steps from crystal growth to structure solution and refinement.

Crystal Growth

Obtaining a high-quality single crystal is the most critical and often challenging step. The crystal should ideally be between 0.1 and 0.3 mm in all dimensions, well-formed, and free of defects.[1] Common crystallization techniques include:

  • Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

The choice of solvent is crucial and often determined empirically. Common solvents for piperidine derivatives include ethanol, methanol, and ethyl acetate.[1]

Crystal Mounting and Data Collection

A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent ice formation at low temperatures. The mounted crystal is then placed on the X-ray diffractometer.

Data collection is usually performed at a low temperature (around 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.

Data Processing

The raw diffraction data, consisting of a series of images, is processed to determine the unit cell parameters, space group, and the intensities of each reflection. This step involves indexing the diffraction spots and integrating their intensities.

Structure Solution and Refinement

The processed data is used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors. This provides an initial electron density map from which the positions of the atoms can be determined.

The initial atomic model is then refined against the experimental data. This iterative process involves adjusting the atomic positions, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Workflow

The following diagrams illustrate the key stages of the single-crystal X-ray crystallography workflow and a simplified representation of a signaling pathway that could be studied using structural data.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Caption: A flowchart illustrating the major steps in a single-crystal X-ray crystallography experiment.

signaling_pathway Hypothetical Signaling Pathway ligand Ligand (e.g., Benzylpiperidine derivative) receptor Receptor Protein ligand->receptor Binding effector Effector Enzyme receptor->effector Activation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

References

A Comparative Guide to the Quantitative Analysis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is crucial for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methods

The choice of analytical technique for quantifying this compound in a reaction mixture depends on several factors, including the required sensitivity, the complexity of the matrix, and the availability of instrumentation. Below is a summary of the performance of HPLC-UV, GC-MS, and qNMR for this application.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVGC-MSqNMR (¹H NMR)
Linearity (R²) > 0.999> 0.99Not Applicable (Direct Method)
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 1%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL~10 µM - 1 mM
Limit of Quantification (LOQ) 0.04 - 0.4 µg/mL0.1 - 1.0 µg/mL~30 µM - 3 mM
Analysis Time per Sample 10 - 20 minutes20 - 40 minutes5 - 15 minutes
Sample Preparation Dilution, FiltrationDerivatization may be neededDilution with deuterated solvent
Key Advantages High precision, widely availableHigh specificity, structural infoNo need for identical standard
Key Disadvantages Requires reference standardPotential for thermal degradationLower sensitivity

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific reaction conditions and matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine analysis due to its high precision and the presence of a UV-active benzyl group in the analyte.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic/Trifluoroacetic acid)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Withdraw an aliquot of the reaction mixture. Dilute it with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the calibration standards to construct a calibration curve. Inject the prepared sample. The concentration of the analyte is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and structural confirmation. To prevent thermal degradation of the carbamate, derivatization or a carefully optimized injection method is often necessary.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • Dichloromethane (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), if required.

  • Internal standard (e.g., a stable, deuterated analogue or a compound with similar properties).

Procedure:

  • Sample Preparation and Derivatization: Withdraw an aliquot of the reaction mixture. If derivatization is needed, evaporate the solvent and add the derivatizing agent and a suitable solvent. Heat the mixture to complete the reaction. Add the internal standard.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Analysis: Inject the prepared sample. The quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the direct quantification of analytes in complex mixtures without the need for an identical reference standard.[1][2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Internal calibrant of known purity (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the reaction mixture into an NMR tube. Add a precise volume of the deuterated solvent containing a known concentration of the internal calibrant.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal from the internal calibrant.

    • Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_calibrant / I_calibrant) * (M_calibrant / M_analyte) * (m_calibrant / V_sample) Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • V = Volume

Visualizations

Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of a reaction mixture.

Figure 1: General Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Reaction_Mixture Reaction Mixture Aliquot Dilution Dilution Reaction_Mixture->Dilution Filtration_Derivatization Filtration / Derivatization Dilution->Filtration_Derivatization HPLC HPLC Filtration_Derivatization->HPLC HPLC GCMS GC-MS Filtration_Derivatization->GCMS GC-MS qNMR qNMR Filtration_Derivatization->qNMR qNMR Integration Peak Integration HPLC->Integration GCMS->Integration qNMR->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: General Workflow for Quantitative Analysis

Comparison of Method Attributes

This diagram provides a visual comparison of the key attributes of the three analytical methods.

Figure 2: Comparison of Analytical Method Attributes cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_qnmr qNMR Analyte Benzyl 4-(hydroxymethyl) piperidine-1-carboxylate HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS qNMR qNMR Analyte->qNMR High_Precision High Precision HPLC->High_Precision High_Throughput High Throughput HPLC->High_Throughput High_Specificity High Specificity GCMS->High_Specificity Structural_Info Structural Info GCMS->Structural_Info No_Standard_Needed No Identical Standard qNMR->No_Standard_Needed Minimal_Prep Minimal Prep qNMR->Minimal_Prep

Figure 2: Comparison of Analytical Method Attributes

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

Effective protection is paramount when handling this compound. The following table summarizes the required personal protective equipment.

Protection TypeRecommended SpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from splashes and dust.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact and absorption.
Skin and Body Protection Laboratory coat and appropriate protective clothing.Prevents contamination of personal clothing and skin.
Respiratory Protection Type ABEK (EN14387) respirator filter.Required when ventilation is inadequate or when handling fine powders to avoid inhalation of dust or vapors.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintain the integrity of the compound and the safety of laboratory personnel.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1] Do not breathe in dust, fumes, or vapors.[2]

  • Hygiene Practices: Do not eat, drink, or smoke in the handling area.[2][3] Wash hands thoroughly with soap and water after handling the compound and before breaks.[3]

  • Equipment: Use clean, dry, and compatible equipment for transferring and weighing the substance.

Storage Conditions:

  • Container: Keep the container tightly closed when not in use.[2][3][4]

  • Environment: Store in a dry, cool, and well-ventilated place.[2][3] Some sources recommend refrigeration or storage in a freezer at under -20°C in an inert atmosphere.[2][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]

Emergency and First Aid Procedures

Immediate and appropriate response to accidental exposure is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Seek medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing.[2][3] If skin irritation occurs, get medical advice.[2]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3][4] Rinse mouth with water and consult a physician.[4]

Spill and Disposal Plan

Proper management of spills and waste is essential for environmental safety and regulatory compliance.

Spill Containment:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material to contain the spill. Avoid generating dust.

  • Collect: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[1]

  • Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal:

  • Classification: This substance is considered hazardous waste.[3]

  • Procedure: Dispose of the waste material and contaminated packaging at an approved hazardous waste collection point.[3] All disposal practices must be in accordance with federal, state, and local regulations.[3][5] Do not allow the product to enter drains or waterways.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a research setting.

G A Preparation (Don PPE) B Handling (Weighing/Transfer in Fume Hood) A->B C Experimentation B->C D Temporary Storage (Sealed Container) C->D E Decontamination (Clean Equipment & Workspace) C->E D->C Re-use F Waste Disposal (Hazardous Waste Stream) E->F G Doff PPE E->G

Standard operational workflow for chemical handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.